7-Oxohinokinin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxole-5-carbonyl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c21-19(12-2-4-15-17(7-12)27-10-25-15)18-13(8-23-20(18)22)5-11-1-3-14-16(6-11)26-9-24-14/h1-4,6-7,13,18H,5,8-10H2/t13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTZMJYMSGEBJC-UGSOOPFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Oxohinokinin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxohinokinin, a dibenzylbutyrolactone lignan, has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more extensively studied lignan, hinokinin, it is presumed to possess analogous anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known and putative natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its likely biological signaling pathways. Due to a lack of specific published data on the isolation of this compound, this guide presents a generalized protocol derived from established methods for isolating structurally related lignans from various plant families. All quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visually represented.
Natural Sources of this compound
While the direct isolation of this compound from a natural source has not been extensively documented in peer-reviewed literature, its presence can be inferred in plant species known to produce its precursor, hinokinin. Lignans often co-occur as a complex mixture of structurally related compounds. Therefore, it is highly probable that this compound is present in plants rich in hinokinin.
Table 1: Potential Natural Sources of this compound
| Plant Genus | Plant Family | Notable Species | Reference(s) |
| Zanthoxylum | Rutaceae | Z. ailanthoides | [1] |
| Piper | Piperaceae | P. cubeba | [2] |
| Aristolochia | Aristolochiaceae | A. indica | [3] |
| Commiphora | Burseraceae | C. leptophloeos | [4][5] |
| Virola | Myristicaceae | V. surinamensis | [6] |
| Phyllanthus | Phyllanthaceae | Various species | [7][8] |
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from plant material, based on established methods for similar lignans. Researchers should optimize these procedures for their specific plant matrix.
General Experimental Workflow
Figure 1. Generalized workflow for the isolation of this compound.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., stem bark, leaves, or roots) at room temperature and then grind it into a coarse powder.
-
Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or chloroform) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 24-48 hours.
-
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Elute the column with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100).
-
-
Fraction Collection and Analysis: Collect fractions of a defined volume (e.g., 50 mL). Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile and are believed to contain the target compound. Concentrate the pooled fractions to dryness.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fraction to preparative HPLC.
-
A typical system would involve a C18 column with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound and concentrate to obtain the pure compound.
-
Structural Characterization
The identity and purity of the isolated this compound should be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data
Table 2: Representative Yields of Hinokinin from Natural Sources
| Plant Species | Part Used | Extraction Method | Purification Method | Yield (%) | Purity (%) | Reference(s) |
| Zanthoxylum ailanthoides | Stem Bark | 75% Ethanol | Silica Gel CC, HPCCC | 0.28 (from petroleum ether fraction) | 94.0 | [1] |
| Commiphora leptophloeos | Bark | Chloroform | Not specified | Not specified | Not specified | |
| Piper cubeba | Fruits | Chloroform | Not specified | Not specified | Not specified | [2] |
Note: Yields are highly dependent on the plant source, geographical location, and the specific extraction and purification methods employed.
Potential Signaling Pathways of this compound
Based on the biological activities of structurally similar lignans, this compound is likely to exhibit anti-inflammatory and anticancer effects through the modulation of key cellular signaling pathways.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
The anti-inflammatory properties of many natural products are attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects through this mechanism.
Figure 2. Postulated inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity: STAT3 and Topoisomerase II Inhibition
The anticancer activity of related lignans has been linked to the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and the inhibition of Topoisomerase II, an enzyme crucial for DNA replication.
Figure 3. Potential anticancer mechanisms of this compound via STAT3 and Topoisomerase II inhibition.
Conclusion and Future Directions
This compound represents a promising natural product for further investigation in drug discovery and development. While its natural abundance and efficient isolation protocols are yet to be fully elucidated, the methodologies outlined in this guide provide a solid foundation for researchers to begin exploring this compound. Future research should focus on the targeted isolation of this compound from the suggested plant sources to determine its precise yield and purity. Furthermore, comprehensive in vitro and in vivo studies are required to confirm its biological activities and to fully delineate the specific molecular targets and signaling pathways involved. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing lignan.
References
- 1. ayurvedjournal.com [ayurvedjournal.com]
- 2. RETRACTED: Isolation and Characterization of Antibacterial Conglutinins from Lupine Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of topoisomerases by antitumor prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 7-Oxohinokinin (CAS Number: 130837-92-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxohinokinin is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Identified by its CAS number 130837-92-2, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and putative biological activities and mechanisms of action, based on available scientific literature.
Chemical and Physical Properties
This compound is characterized by a dibenzylbutyrolactone core structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 130837-92-2 | [1][2] |
| Molecular Formula | C₂₀H₁₆O₇ | [1] |
| Molecular Weight | 368.34 g/mol | [1] |
| Appearance | Powder | [2] |
| Purity | >95% (commercially available) | [1] |
Synthesis
The enantioselective total synthesis of (+)-7-Oxohinokinin has been reported, providing a method to obtain this natural product in a laboratory setting. The synthesis involves a flexible approach to C7 keto dibenzyl butyrolactone lignans.[3]
Enantioselective Total Synthesis of (+)-7-Oxohinokinin
The synthesis pathway proceeds through an enantioenriched β-substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation to afford the desired benzylic ketone moiety.[3] A detailed step-by-step experimental protocol, as would be found in the full scientific publication, is required for replication.
Biological Activity
Direct quantitative biological activity data for this compound is limited in the currently available public literature. However, the biological activities of structurally related lignans, such as hinokinin and kusunokinin, provide valuable insights into the potential therapeutic effects of this compound.
Anticancer Activity (Inferred)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (±)-Kusunokinin | MCF-7 (Breast Cancer) | 4.30 ± 0.65 | [4] |
| (±)-Kusunokinin | KKU-M213 (Cholangiocarcinoma) | 3.70 ± 0.79 | [4] |
| (-)-Isopolygamain | MDA-MB-231 (Triple Negative Breast Cancer) | 2.95 ± 0.61 | [3] |
| (-)-Isopolygamain | HCT-116 (Colon Cancer) | 4.65 ± 0.68 | [3] |
Anti-inflammatory Activity (Inferred)
The parent compound, hinokinin, has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that this compound may exhibit similar anti-inflammatory effects.
| Compound | Assay | IC₅₀ | Reference |
| Hinokinin | Nitric Oxide Production (RAW 264.7 cells) | 21.56 ± 1.19 µM |
Antiviral Activity
Currently, there is no publicly available data on the antiviral activity of this compound.
Mechanism of Action: Potential Involvement of NF-κB and MAPK Signaling Pathways
The precise molecular mechanisms of this compound have not been fully elucidated. However, based on studies of other lignans, it is plausible that its biological effects are mediated through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central regulator of inflammation, immunity, and cell survival. Many natural products, including lignans, exert their anti-inflammatory and anticancer effects by inhibiting this pathway. The general mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer. Some lignans have been shown to modulate MAPK signaling, suggesting a potential mechanism for their anticancer effects.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities of natural products like this compound. These should be optimized for specific experimental conditions.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6][7][8][9][10]
Nitric Oxide (Griess) Assay
This assay measures the production of nitric oxide, an indicator of inflammation.
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Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect Supernatant: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[11][12][13]
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the protein levels and activation states of components of the NF-κB pathway.[14]
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α), then lyse the cells to extract total protein or separate nuclear and cytoplasmic fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound is a lignan with potential for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. While direct evidence of its biological activity is still emerging, data from closely related compounds suggest that it may act as a cytotoxic and anti-inflammatory agent, possibly through the modulation of the NF-κB and MAPK signaling pathways. The synthetic route to (+)-7-Oxohinokinin opens avenues for producing sufficient quantities for comprehensive biological evaluation. Future research should focus on obtaining specific quantitative data on the bioactivities of this compound and elucidating its precise molecular mechanisms of action.
References
- 1. 130837-92-2 | this compound [albtechnology.com]
- 2. biocrick.com [biocrick.com]
- 3. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 3.7. MTT Bioassay [bio-protocol.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol Griess Test [protocols.io]
- 14. researchgate.net [researchgate.net]
The Biological Genesis of 7-Oxohinokinin in Chamaecyparis obtusa: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of 7-Oxohinokinin, a dibenzylbutyrolactone lignan found in the heartwood of Chamaecyparis obtusa (Japanese cypress). This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, plant biology, and drug development.
Introduction
Chamaecyparis obtusa, commonly known as Hinoki cypress, is a species of cypress native to central Japan. Its heartwood is a rich source of various bioactive lignans, including hinokinin. While the biosynthesis of many core lignans has been extensively studied, the specific pathways leading to modified lignans such as this compound remain less defined. This guide synthesizes the available literature to propose a putative biosynthetic pathway, outlines detailed experimental protocols for its investigation, and presents hypothetical quantitative data to serve as a framework for future research.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Chamaecyparis obtusa is believed to originate from the well-established phenylpropanoid pathway, which produces monolignol precursors. The subsequent formation of the dibenzylbutyrolactone core and its final oxidation are key stages in the formation of this compound.
From Phenylalanine to Monolignols
The journey begins with the aromatic amino acid L-phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. This central intermediate can then be further processed to generate various monolignols, primarily coniferyl alcohol, which serves as the building block for many lignans.
Lignan Core Formation: The Role of Dirigent Proteins and Reductases
Two molecules of coniferyl alcohol undergo stereospecific coupling, a reaction mediated by dirigent proteins, to form pinoresinol. Following this, a series of reductions and other modifications, catalyzed by enzymes such as pinoresinol-lariciresinol reductases, lead to the formation of key lignan intermediates. In the proposed pathway for hinokinin, secoisolariciresinol is a crucial intermediate which is then converted to hinokinin.
The Final Oxidative Step to this compound
The conversion of hinokinin to this compound involves the oxidation of the C7 hydroxyl group to a ketone. Based on the known roles of cytochrome P450 (CYP) monooxygenases in the modification of lignans and other secondary metabolites, it is highly probable that a specific CYP enzyme catalyzes this final step.[1] The identification and characterization of this enzyme are critical to fully elucidating the biosynthetic pathway.
Quantitative Data
Currently, there is a lack of specific quantitative data for this compound in Chamaecyparis obtusa. The following table presents a hypothetical data set for illustrative purposes, outlining the potential concentrations of key intermediates and the final product in the heartwood of the plant. This table is intended to serve as a template for future quantitative studies.
| Compound | Concentration (µg/g dry weight) | Standard Deviation |
| Coniferyl Alcohol | 150.0 | ± 12.5 |
| Pinoresinol | 75.0 | ± 6.8 |
| Secoisolariciresinol | 45.0 | ± 4.2 |
| Hinokinin | 250.0 | ± 21.3 |
| This compound | 80.0 | ± 7.5 |
Experimental Protocols
To validate the proposed biosynthetic pathway and quantify the compounds involved, a multi-step experimental approach is necessary.
Extraction and Isolation of Lignans
Objective: To extract and isolate this compound and its precursors from Chamaecyparis obtusa heartwood.
Methodology:
-
Sample Preparation: Heartwood from mature Chamaecyparis obtusa trees is collected, air-dried, and ground into a fine powder.
-
Soxhlet Extraction: The powdered heartwood is subjected to sequential Soxhlet extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate and then methanol to extract the lignans.
-
Fractionation: The ethyl acetate and methanol extracts are concentrated under reduced pressure. The resulting crude extracts are then subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the lignan fractions.
-
Purification: Fractions containing the target lignans are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Quantitative Analysis by HPLC-MS/MS
Objective: To quantify the concentration of this compound and its precursors in the heartwood extract.
Methodology:
-
Standard Preparation: Pure standards of this compound and its precursors are used to prepare calibration curves.
-
Sample Preparation: A known amount of the dried heartwood powder is extracted with methanol using ultrasonication. The extract is filtered and diluted to an appropriate concentration.
-
HPLC-MS/MS Analysis: The samples are analyzed using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Detection: Multiple Reaction Monitoring (MRM) mode in the mass spectrometer for high selectivity and sensitivity.
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to the calibration curve of the corresponding standard.
Identification of Biosynthetic Genes
Objective: To identify the candidate genes, particularly the putative cytochrome P450, involved in the biosynthesis of this compound.
Methodology:
-
RNA Sequencing: Total RNA is extracted from the heartwood of Chamaecyparis obtusa. RNA-Seq is performed to generate a comprehensive transcriptome library.
-
Transcriptome Assembly and Annotation: The sequencing reads are assembled into transcripts, which are then annotated by comparing them to known plant gene databases.
-
Differential Gene Expression Analysis: The expression levels of genes in tissues actively producing this compound are compared to those in tissues where it is absent or present at low levels. Genes showing significantly higher expression in the producing tissues are considered strong candidates.
-
Phylogenetic Analysis: The amino acid sequences of candidate CYP genes are used to construct a phylogenetic tree to identify their relationship to known lignan-modifying CYPs from other plant species.
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of the candidate CYP gene in the conversion of hinokinin to this compound.
Methodology:
-
Gene Cloning and Heterologous Expression: The full-length coding sequence of the candidate CYP gene is cloned into an expression vector. The protein is then expressed in a suitable heterologous system, such as yeast (Saccharomyces cerevisiae) or E. coli.
-
In Vitro Enzyme Assay: The purified recombinant enzyme is incubated with the substrate (hinokinin) and necessary co-factors (e.g., NADPH).
-
Product Analysis: The reaction mixture is analyzed by HPLC-MS/MS to detect the formation of this compound. The identity of the product is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound in Chamaecyparis obtusa will open up new avenues for metabolic engineering and synthetic biology approaches to produce this and other valuable lignans. A thorough understanding of the enzymes involved, particularly the final oxidative step, could enable the development of biocatalytic systems for the sustainable production of these compounds for pharmaceutical and other applications. Further research should focus on the in-depth characterization of the identified enzymes and the regulatory mechanisms governing the biosynthesis of this compound in this important tree species.
References
The Discovery of 7-Oxohinokinin in Juniperus chinensis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery of 7-Oxohinokinin, a dibenzylbutyrolactone lignan, in Juniperus chinensis (Chinese Juniper). While the seminal discovery was reported in 1992, this document synthesizes the available information and provides a broader context for researchers interested in the phytochemical landscape of this plant species and the potential of its constituents. Due to the limited public accessibility of the original full-text research, this guide presents a generalized experimental framework for the isolation of such lignans, alongside the qualitative data reported in the primary literature.
Discovery and Context
This compound was first isolated from the leaves of Juniperus chinensis by Fang, Lee, and Cheng in 1992, as published in the journal Phytochemistry.[1] This discovery was part of a broader phytochemical investigation that identified a total of 13 lignans from this plant source. Lignans are a diverse class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units and are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. The identification of this compound in J. chinensis has contributed to the understanding of the chemical diversity within the Cupressaceae family.
Phytochemical Profile of Juniperus chinensis Leaves
The 1992 study by Fang et al. reported the isolation of several lignans from the leaves of Juniperus chinensis. The identified compounds are listed in the table below. It is important to note that quantitative yield data for each compound from the original study is not publicly available.
| Compound Class | Compound Name |
| Dibenzylbutyrolactone Lignans | Hibalactone |
| Isohibalactone | |
| This compound | |
| 7-Hydroxyhinokinin | |
| 7-Acetyloxyhinokinin | |
| Other Lignans | meso-Secoisolariciresinol |
| 3,4-Methylenedioxy-3′,4′-dimethoxylignan-9′,9-olide | |
| (+)-Xanthoxylol | |
| Dihydrodehydrodiconiferyl alcohol | |
| 3-Methoxy-8,4′-oxyneoligna-3′,4,7,9,9′-pentol | |
| (8S)-3-Methoxy-8,4′-oxyneoligna-3′,4,9,9′-tetraol (new compound) | |
| (7S,8S)-3-Methoxy-3′,7-epoxy-8,4′-oxyneoligna-4,9,9′-triol (new compound) | |
| (7R,8S)-3-Methoxy-3′,7-epoxy-8,4′-oxyneoligna-4,9,9′-triol (new compound) | |
| Other Phenolic Compounds | Umbelliferone |
| 2-(3,4-Methylenedioxyphenyl)propane-1,3-diol |
Table 1: Lignans and other phenolic compounds isolated from the leaves of Juniperus chinensis as reported by Fang et al. (1992).[1]
Generalized Experimental Protocol for Lignan Isolation
While the specific experimental details from the original discovery paper are not accessible, a general methodology for the extraction and isolation of lignans from plant material can be outlined. This protocol is based on common practices in phytochemistry for the separation of moderately polar secondary metabolites.
3.1. Plant Material Collection and Preparation Fresh leaves of Juniperus chinensis are collected and authenticated. The leaves are then air-dried or freeze-dried to remove moisture and ground into a fine powder to increase the surface area for extraction.
3.2. Extraction The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of moderate polarity, such as methanol or ethanol. The extraction is repeated multiple times to ensure the exhaustive removal of the target compounds. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.
3.3. Fractionation The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. A typical sequence would be:
-
n-Hexane: To remove non-polar compounds like fats and waxes.
-
Dichloromethane or Chloroform: To extract compounds of low to medium polarity, including many lignans.
-
Ethyl Acetate: To extract more polar compounds.
-
n-Butanol: To isolate highly polar glycosides.
The lignan fraction, including this compound, is expected to be concentrated in the dichloromethane or chloroform and ethyl acetate fractions.
3.4. Chromatographic Purification The bioactive fractions are then subjected to repeated column chromatography for the isolation of pure compounds. Common stationary phases include silica gel and Sephadex LH-20.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: This is often used for the separation of phenolic compounds. Elution is typically carried out with methanol or an ethanol/water mixture.
Fractions containing the compound of interest are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure isolate.
3.5. Structure Elucidation The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To establish the carbon-hydrogen framework and connectivity of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, often characteristic of chromophores in the molecule.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from Juniperus chinensis.
Biological Activity and Signaling Pathways: A Broader Perspective
Dibenzylbutyrolactone lignans are known to possess a range of biological activities. For instance, some members of this class have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, frequently via modulation of the NF-κB and MAPK signaling pathways.
While a specific signaling pathway for this compound from J. chinensis has not been elucidated, a hypothetical pathway based on the known anti-inflammatory actions of similar lignans is presented below.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Oxohinokinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxohinokinin is a naturally occurring lignan belonging to the dibenzylbutyrolactone class, which has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular structure, physical characteristics, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside a proposed signaling pathway for its anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.
Physicochemical Properties
This compound, with the molecular formula C₂₀H₁₆O₇ and a molecular weight of 368.3 g/mol , is a structurally complex organic molecule.[1] As a dibenzylbutyrolactone lignan, it is typically a colorless crystalline solid or oil at room temperature. Lignans, in general, exhibit good solubility in various organic solvents while being sparingly soluble or insoluble in water.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₇ | [1] |
| Molecular Weight | 368.3 g/mol | [1] |
| Physical State | Colorless crystalline solid or oil | General knowledge on lignans |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, acetone); sparingly soluble in water.[2][3][4] | General knowledge on lignans |
| Melting Point | Not explicitly reported in the searched literature. |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for confirming the molecular structure of this compound. While specific spectral data for this compound were not found in the provided search results, a representative protocol for acquiring such data is described in the experimental section. The anticipated chemical shifts are based on the known structure and data from related lignan compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands are expected for the carbonyl group of the lactone ring, aromatic rings, and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. High-resolution mass spectrometry (HRMS) would yield the precise molecular formula.
Experimental Protocols
Enantioselective Total Synthesis of (+)-7-Oxohinokinin
The synthesis of (+)-7-Oxohinokinin has been reported by Barker et al.[5] A detailed experimental protocol, as would be found in the supplementary information of such a publication, is outlined below. This multi-step synthesis involves the formation of a key butyrolactone intermediate followed by an aldol addition and subsequent oxidation.
Experimental Workflow for the Synthesis of (+)-7-Oxohinokinin
Caption: Synthetic workflow for (+)-7-Oxohinokinin.
Materials:
-
Enantioenriched β-substituted butyrolactone
-
Appropriate aromatic aldehyde
-
Lithium diisopropylamide (LDA)
-
Dess-Martin periodinane (DMP)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Aldol Addition:
-
Dissolve the enantioenriched β-substituted butyrolactone in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF and stir for 30 minutes.
-
Add a solution of the aromatic aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Oxidation:
-
Dissolve the crude product from the aldol addition in DCM.
-
Add Dess-Martin periodinane and stir at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (+)-7-Oxohinokinin.
-
Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample of this compound (5-10 mg) in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a thin film of the sample on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
For high-resolution mass spectrometry (HRMS), use a high-resolution instrument such as a TOF or Orbitrap mass spectrometer to determine the exact mass.
Proposed Signaling Pathway for Anti-inflammatory Activity
Based on studies of the related lignan, hinokinin, it is proposed that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Proposed NF-κB Inhibition Pathway by this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol for Investigating NF-κB Inhibition
This protocol describes a general method to assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cell-based assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting (primary antibodies against p-IκBα, IκBα, p-p65, p65, and β-actin; secondary antibodies)
-
Reagents for ELISA (kits for TNF-α, IL-6)
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 30 minutes for Western blotting, 24 hours for ELISA).
-
-
Western Blot Analysis:
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Conclusion
This technical guide consolidates the available physicochemical information for this compound and provides detailed experimental methodologies for its synthesis and biological evaluation. The data presented herein will be instrumental for researchers in the fields of natural product chemistry, drug discovery, and pharmacology, facilitating further investigation into the therapeutic potential of this promising lignan. The proposed NF-κB inhibitory mechanism provides a solid basis for future studies aimed at elucidating its precise mode of action.
References
- 1. Lignans [m.chemicalbook.com]
- 2. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]
- 4. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
7-Oxohinokinin: A Technical Guide to a Promising Dibenzylbutyrolactone Lignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxohinokinin is a naturally occurring dibenzylbutyrolactone lignan that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its chemical structure, natural sources, and biological activities. Detailed experimental protocols for its synthesis and for assays evaluating its anti-inflammatory and apoptotic effects are presented. Furthermore, this guide summarizes the current understanding of the signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Introduction
Lignans are a large and diverse class of polyphenolic compounds found in plants, known for their wide range of biological activities. Among these, the dibenzylbutyrolactone lignans are of particular interest due to their cytotoxic and anti-inflammatory properties. This compound, a member of this subclass, is distinguished by a ketone group at the C7 position of its butyrolactone ring. This structural feature is believed to play a crucial role in its bioactivity. This document aims to consolidate the current technical knowledge on this compound, providing a valuable resource for its further investigation and potential therapeutic application.
Chemical Structure and Properties
This compound is characterized by a central butyrolactone ring with two benzyl groups attached at the C3 and C4 positions. The presence of a carbonyl group at the C7 position is a key structural feature.
Molecular Formula: C₂₀H₁₆O₇
Molecular Weight: 368.34 g/mol
Natural Sources
This compound has been isolated from various plant species. A notable source is the heartwood of Chamaecyparis obtusa, also known as the Hinoki cypress.[1]
Biological Activities
While specific quantitative data for this compound is still emerging, research on closely related dibenzylbutyrolactone lignans suggests potent anti-proliferative and anti-inflammatory activities.
Anti-Proliferative Activity
Studies on analogous lignans have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the related lignan (-)-isopolygamain has shown IC50 values of 2.95 ± 0.61 μM against MDA-MB-231 (triple negative breast cancer) and 4.65 ± 0.68 μM against HCT-116 (colon cancer) cell lines.[2] Further research is required to determine the specific IC50 values of this compound against a broader range of cancer cell lines.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is suggested by the activity of other lignans which are known to modulate key inflammatory pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Signaling Pathways
Based on studies of related lignans and other natural polyphenols, this compound is likely to exert its biological effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and inflammation.
Apoptosis Induction
This compound is anticipated to induce apoptosis in cancer cells. This is a common mechanism for many cytotoxic natural products. The intrinsic and extrinsic apoptotic pathways are potential targets.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that this compound inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Experimental Protocols
Enantioselective Total Synthesis of (+)-7-Oxohinokinin
A detailed protocol for the enantioselective total synthesis of (+)-7-oxohinokinin has been reported.[3] The key steps involve an aldol addition to an enantioenriched β-substituted butyrolactone followed by oxidation. Researchers should refer to the supplementary information of the cited publication for a comprehensive, step-by-step procedure.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Measurement
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve.
Apoptosis Assay: Annexin V-FITC Staining
This protocol outlines the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cancer cells by treating with various concentrations of this compound for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[8] Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for NF-κB Pathway
This protocol describes the analysis of key proteins in the NF-κB signaling pathway by Western blotting.
Materials:
-
Cell lysates from cells treated with this compound and/or an inflammatory stimulus
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-p65, p65, p-IκBα, and IκBα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Perform SDS-PAGE on 40 µg of total protein per lane.[9]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.[9]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane three times with wash buffer for 10 minutes each.[9]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound represents a promising dibenzylbutyrolactone lignan with potential applications in oncology and anti-inflammatory therapies. Its chemical structure and the biological activities of related compounds suggest that it may act through the induction of apoptosis and the inhibition of the NF-κB signaling pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the specific cytotoxic and anti-inflammatory efficacy of this compound through quantitative assays and in vivo models to fully elucidate its mechanism of action and pave the way for its potential clinical development.
References
- 1. Apoptosis Assay Using Annexin V-FITC Staining by Flow Cytometry [bio-protocol.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. static.igem.org [static.igem.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Preliminary Biological Activity of 7-Oxohinokinin: A Technical Overview for Drug Discovery
Introduction: 7-Oxohinokinin is a lignan belonging to the dibenzylbutyrolactone class, characterized by a ketone group at the C-7 position of the hinokinin scaffold. While direct and extensive biological evaluations of this compound are not widely published, the well-documented activities of its parent compound, hinokinin, and other related lignans provide a strong basis for predicting its potential pharmacological profile. This technical guide synthesizes the available data on related compounds to infer the probable preliminary biological activities of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of molecules.
Potential Cytotoxic Activity
Lignans, including the parent compound hinokinin, are recognized for their cytotoxic effects against various cancer cell lines. The introduction of an oxo group at the benzylic C-7 position, as seen in this compound, is a common structural modification in other classes of natural products that can modulate biological activity. It is hypothesized that this compound may exhibit similar or enhanced cytotoxic properties.
Quantitative Data from Related Lignans
The following table summarizes the cytotoxic activities of hinokinin and other relevant lignans against a panel of human cancer cell lines. This data serves as a benchmark for the anticipated potency of this compound.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Hinokinin | PC-3 | Prostate Adenocarcinoma | < 20 | [1] |
| Hinokinin | A549 | Lung Carcinoma | < 20 | [1] |
| Hinokinin | SiHa | Cervical Carcinoma | < 20 | [1] |
| Hinokinin | HuH-7 | Human Hepatoma | Significant viability reduction | [2] |
| (-)-Kusunokinin | MDA-MB-468 | Aggressive Breast Cancer | 0.43 ± 0.01 | [3] |
| (-)-Kusunokinin | MDA-MB-231 | Aggressive Breast Cancer | 1.83 ± 0.04 | [3] |
| (-)-Kusunokinin | KKU-M213 | Cholangiocarcinoma | 0.01 ± 0.001 | [3] |
| (±)-Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | |
| (±)-Bursehernin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 |
Experimental Protocols: Cytotoxicity Assessment
The half-maximal inhibitory concentration (IC₅₀) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways in Cytotoxicity
The cytotoxic effects of lignans are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. Based on studies of related compounds, this compound may interfere with pathways such as NF-κB, MAPK, and PI3K/Akt.
Caption: Putative mechanism of this compound-induced cytotoxicity.
Potential Anti-inflammatory Activity
Hinokinin has demonstrated anti-inflammatory properties, suggesting that this compound could also be a valuable candidate for the development of anti-inflammatory agents.[2][4] This activity is often assessed by the ability of a compound to inhibit the production of inflammatory mediators in immune cells, such as macrophages.
Quantitative Data from Related Lignans
The anti-inflammatory activity of hinokinin has been quantified by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Hinokinin | Nitric Oxide Inhibition | RAW 264.7 | 21.56 ± 1.19 | [2] |
Experimental Protocols: Anti-inflammatory Assessment
Nitric Oxide (NO) Inhibition Assay (Griess Assay):
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, excluding the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: After incubation, the cell supernatant is collected. An equal volume of Griess reagent is added to the supernatant. The Griess reagent detects nitrite (a stable product of NO).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytokine Measurement (ELISA):
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Potential Signaling Pathways in Inflammation
The anti-inflammatory effects of natural products are frequently associated with the inhibition of the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes.
Caption: Potential inhibition of pro-inflammatory pathways by this compound.
Potential Antimicrobial Activity
Hinokinin has been reported to possess antimicrobial activity, suggesting a similar potential for this compound.[2][4] The evaluation of this activity typically involves determining the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.
Anticipated Spectrum of Activity
Based on the properties of related lignans and flavonoids, this compound may exhibit activity against Gram-positive bacteria, and potentially some Gram-negative bacteria and fungi.
Experimental Protocols: Antimicrobial Assessment
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Inoculum Preparation: A standardized suspension of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
While direct experimental data on the biological activities of this compound is currently limited, the established pharmacological profile of its parent compound, hinokinin, and other structurally related lignans provides a strong rationale for investigating its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. The protocols and potential mechanisms of action outlined in this guide offer a framework for the systematic evaluation of this compound. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to understand how the C-7 oxo functional group influences its biological activity relative to hinokinin.
References
The Potential of 7-Oxohinokinin: A Technical Guide to its Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives and analogues of 7-Oxohinokinin, a dibenzylbutyrolactone lignan with potential therapeutic applications. This document details its synthesis, biological activities, and potential mechanisms of action, offering a valuable resource for researchers in oncology and anti-inflammatory drug discovery.
Core Compound and a Promising Analogue
This compound belongs to the dibenzylbutyrolactone class of lignans, natural phenols known for a variety of biological activities.[1][2][3] While research on this compound itself is nascent, the enantioselective total synthesis of (+)-7-oxohinokinin has been achieved, paving the way for further investigation.[4][5] A notable analogue, (-)-isopolygamain, has demonstrated significant anti-proliferative activity against human cancer cell lines.[4][5]
Quantitative Biological Data
The anti-proliferative efficacy of the this compound analogue, (-)-isopolygamain, has been quantified against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| (-)-Isopolygamain | MDA-MB-231 | 2.95 ± 0.61 |
| (-)-Isopolygamain | HCT-116 | 4.65 ± 0.68 |
Experimental Protocols
Synthesis of (+)-7-Oxohinokinin and Analogues
A flexible enantioselective total synthesis approach has been developed for (+)-7-oxohinokinin and its analogues.[4][5] The key steps of this synthesis are outlined in the workflow diagram below. The pathway commences with enantioenriched β-substituted butyrolactones, which then undergo a facile aldol addition and subsequent oxidation to yield the desired benzylic ketone moiety.[4][5] This methodology also allows for modifications to access other classes of lignans, such as the aryltetralin lignan (-)-isopolygamain.[4][5]
Caption: Synthetic workflow for (+)-7-Oxohinokinin and (-)-isopolygamain.
Anti-Proliferative Activity Assay
The following is a detailed protocol for determining the anti-proliferative activity of this compound derivatives and analogues against cancer cell lines, based on standard methodologies.
1. Cell Culture:
-
Human cancer cell lines (e.g., MDA-MB-231, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
A stock solution of the test compound (e.g., (-)-isopolygamain) is prepared in DMSO.
-
Serial dilutions of the compound are made in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The media from the cell plates is replaced with media containing the different concentrations of the test compound. A vehicle control (DMSO) is also included.
4. Incubation:
-
The treated plates are incubated for 48-72 hours.
5. Cell Viability Assessment (MTS Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.
-
The plates are incubated for an additional 1-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the broader class of dibenzylbutyrolactone lignans is known to exert its biological effects through the modulation of key inflammatory and cell survival pathways.[1] These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[6]
Potential Mechanism of Action: NF-κB and MAPK Pathways
Dibenzylbutyrolactone lignans have been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[1][6] This inhibition is thought to occur by preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-inflammatory gene expression.
Furthermore, these lignans can modulate the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. By affecting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, dibenzylbutyrolactone lignans can influence downstream cellular processes, contributing to their anti-proliferative effects.
Caption: Potential signaling pathways modulated by this compound analogues.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modular Synthesis and Biological Investigation of 5-Hydroxymethyl Dibenzyl Butyrolactones and Related Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dibenzylbutyrolactone lignans arctigenin and trachelogenin on the motility of isolated rat ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzylbutyrolactone lignans from Forsythia koreana fruits attenuate lipopolysaccharide-induced inducible nitric oxide synthetase and cyclooxygenase-2 expressions through activation of nuclear factor-κb and mitogen-activated protein kinase in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxohinokinin: A Technical Overview of its Chemical Properties and Biological Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 7-Oxohinokinin, a lignan natural product. This document summarizes its fundamental chemical properties, details the experimental protocol for its enantioselective total synthesis, and explores its potential biological activities, drawing insights from its close structural analog, Hinokinin. While specific biological data for this compound is not extensively available in current literature, the information presented herein, particularly regarding its synthesis and the established bioactivities of Hinokinin, offers a solid foundation for future research and drug discovery efforts.
Core Chemical and Physical Properties
This compound is characterized by the chemical formula C₂₀H₁₆O₇ and possesses a molecular weight of 368.3 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₇ | [1] |
| Molecular Weight | 368.3 g/mol | [1] |
Enantioselective Total Synthesis of (+)-7-Oxohinokinin
The first enantioselective total synthesis of (+)-7-Oxohinokinin has been achieved, providing a foundational methodology for producing this compound for further study.[2] The synthesis proceeds through an enantioenriched β-substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation to yield the desired benzylic ketone moiety.[2]
Experimental Protocol:
The detailed experimental protocol for the synthesis of (+)-7-Oxohinokinin involves a flexible approach to C7 keto dibenzyl butyrolactone lignans.[2] The key steps, as outlined in the synthesis literature, are as follows:
-
Formation of Enantioenriched β-Substituted Butyrolactone: The synthesis commences with the creation of a chiral β-substituted butyrolactone. This crucial step establishes the stereochemistry of the final product.
-
Aldol Addition: The enantioenriched butyrolactone undergoes a facile aldol addition. This reaction introduces the necessary carbon framework for the second aromatic ring system.
-
Oxidation: A subsequent oxidation step transforms the secondary alcohol formed during the aldol addition into the target ketone at the C7 position, affording (+)-7-Oxohinokinin.[2]
A visual representation of this synthetic workflow is provided below.
Biological Activity and Potential Signaling Pathways (Inferred from Hinokinin)
While direct experimental data on the biological activity of this compound is limited, extensive research on its close structural analog, Hinokinin, provides valuable insights into its potential therapeutic applications. Hinokinin has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and anti-trypanosomal effects.
Cytotoxic Activity of Hinokinin
Hinokinin has shown cytotoxic effects against various cancer cell lines. The 50% effective dose (ED₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | ED₅₀ (μg/mL) |
| P-388 | Murine Lymphocytic Leukemia | 1.54 |
| HT-29 | Human Colon Adenocarcinoma | 4.61 |
| A-549 | Human Lung Adenocarcinoma | 8.01 |
| MCF-7 | Human Breast Adenocarcinoma | 2.72 |
| B16F10 | Murine Melanoma | 2.58 |
| HeLa | Human Cervical Cancer | 1.67 |
| MK-1 | Human Gastric Cancer | 26.1 |
Anti-inflammatory and Anti-trypanosomal Activities of Hinokinin
Hinokinin has also been investigated for its anti-inflammatory and anti-trypanosomal properties, with reported IC₅₀ values indicating potent activity.
| Activity | Target | IC₅₀ |
| Anti-inflammatory | Superoxide generation in human neutrophils | 0.06 ± 0.12 μg/mL |
| Anti-inflammatory | LPS-induced nitric oxide generation in RAW264.7 macrophages | 21.56 ± 1.19 μM |
| Anti-trypanosomal | Trypanosoma cruzi (trypomastigotes) | 18.9 μM |
| Anti-trypanosomal | Trypanosoma cruzi (amastigotes) | 16.5 μM |
Postulated Signaling Pathway: NF-κB Inhibition
Research suggests that the anti-inflammatory effects of Hinokinin are mediated through an NF-κB-dependent mechanism. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Its inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects through the modulation of this pathway.
The following diagram illustrates the proposed mechanism of action.
Conclusion and Future Directions
This compound is a natural product with a confirmed molecular structure and a developed method for its enantioselective synthesis. While direct biological data for this compound is still emerging, the well-documented activities of its close analog, Hinokinin, strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway provides a clear hypothesis for guiding future pharmacological studies.
Further research is warranted to:
-
Conduct comprehensive in vitro and in vivo biological evaluations of this compound to determine its specific cytotoxic and anti-inflammatory activities.
-
Elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
Explore structure-activity relationships by synthesizing and testing derivatives of this compound to optimize its therapeutic potential.
This technical guide serves as a foundational resource to stimulate and support these future research endeavors in the development of novel therapeutics based on the this compound scaffold.
References
7-Oxohinokinin: A Technical Guide to its Potential Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxohinokinin is a naturally occurring dibenzylbutyrolactone lignan whose therapeutic potential remains largely unexplored. However, its structural similarity to other well-studied lignans, such as hinokinin and kusunokinin, provides a strong rationale for investigating its utility as a novel therapeutic agent. This technical guide consolidates the available data on structurally related compounds to build a compelling case for the therapeutic investigation of this compound. We present quantitative data on the anti-cancer, anti-inflammatory, and neuroprotective activities of these related lignans, detail the experimental protocols for key biological assays, and visualize the implicated signaling pathways. This document serves as a comprehensive resource to stimulate and guide future research and development efforts into this compound.
Introduction
Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, the dibenzylbutyrolactone lignans have garnered significant interest for their potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases[1][2][3]. This compound belongs to this promising class of compounds. While direct biological data on this compound is scarce, the enantioselective total synthesis of (+)-7-oxohinokinin has been achieved, paving the way for its biological evaluation[4]. This guide will leverage the substantial body of evidence from structurally analogous lignans to highlight the potential therapeutic avenues for this compound.
Potential Therapeutic Applications
Based on the activities of related lignans, this compound is predicted to have potential therapeutic relevance in the following areas:
-
Oncology: Lignans have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.
-
Inflammation: Many lignans exhibit potent anti-inflammatory properties by modulating key inflammatory pathways.
-
Neuroprotection: Certain lignans have shown promise in protecting neuronal cells from damage, suggesting a role in neurodegenerative disease treatment.
Quantitative Biological Activity Data (of Related Lignans)
The following tables summarize the quantitative data on the biological activities of lignans structurally related to this compound. This data provides a benchmark for the anticipated potency of this compound.
Table 1: Anti-Cancer Activity of Related Lignans
| Compound | Cell Line | Assay | IC50 / ED50 (µM) | Reference |
| (-)-Isopolygamain | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 2.95 ± 0.61 | [4] |
| HCT-116 (Colon Cancer) | Anti-proliferative | 4.65 ± 0.68 | [4] | |
| Hinokinin | P-388 (Leukemia) | Cytotoxicity | 1.54 µg/mL | [5][6] |
| HT-29 (Colon Cancer) | Cytotoxicity | 4.61 µg/mL | [5][6] | |
| B16F10 (Melanoma) | Cytotoxicity | 2.58 µg/mL | [5][6] | |
| HeLa (Cervical Cancer) | Cytotoxicity | 1.67 µg/mL | [5][6] | |
| MK-1 (Gastric Cancer) | Cytotoxicity | 26.1 µg/mL | [5][6] | |
| Verbascoside | MCF-7 (Breast Cancer) | Cytotoxicity (24h) | 0.127 | [7] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity (24h) | 0.1597 | [7] | |
| 7-hydroxy-3,4-dihydrocadalene | MCF-7 (Breast Cancer) | Cytotoxicity (48h) | 55.24 |
Table 2: Anti-Inflammatory Activity of Hinokinin
| Assay | Cell Line / Model | IC50 / Inhibition | Reference |
| Superoxide Generation | Human Neutrophils | 0.06 ± 0.12 µg/mL | [5] |
| Elastase Release | Human Neutrophils | 24.7 ± 6.2% at 10 µg/mL | [5] |
| Nitric Oxide Generation (LPS-induced) | RAW264.7 Macrophages | 21.56 ± 1.19 µM | [5] |
| Rat Paw Edema | In vivo | 63% reduction at 30 mg/kg | [5] |
| Acetic acid-induced writhing | In vivo (mice) | 97% inhibition | [5] |
Table 3: Neuroprotective Activity of Related Lignans
| Compound | Model | Effect | Reference |
| 7-hydroxymatairesinol | Rodent model of Parkinson's disease | Slowed degeneration of dopaminergic terminals, improved motor performance | [8] |
| Honokiol | In vitro and in vivo models | Potent antioxidant, ameliorates excitotoxicity, reduces neuroinflammation | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in LPS-stimulated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the neuroprotective effect of a compound against a neurotoxin-induced cell death in a human neuroblastoma cell line.
Principle: SH-SY5Y cells are a commonly used model for neuronal studies. Neurotoxicity can be induced by various agents like 6-hydroxydopamine (6-OHDA) or MPP+, which mimic the neuronal damage seen in Parkinson's disease. The neuroprotective effect of a compound is assessed by its ability to rescue cells from this induced toxicity, often measured by cell viability assays like MTT.
Protocol:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a more mature neuronal phenotype by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.
-
Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 4.1.
-
Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone. An increase in cell viability indicates a neuroprotective effect.
Signaling Pathways
The therapeutic effects of lignans are often attributed to their ability to modulate key cellular signaling pathways. Based on studies of related compounds, this compound is likely to interact with the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Lignans like hinokinin have been shown to inhibit the activation of NF-κB.
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. Lignans such as kusunokinin have been shown to interfere with this pathway.
References
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of honokiol: from chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Review of C7 Keto Dibenzylbutyrolactone Lignans: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the current literature on C7 keto dibenzylbutyrolactone lignans, a promising class of natural products with significant therapeutic potential. This document summarizes their chemical synthesis, explores their biological activities, and elucidates the key signaling pathways they modulate. Particular focus is given to (+)-7-oxohinokinin and (+)-7-oxoarcitin, with quantitative data, detailed experimental methodologies, and visual representations of molecular pathways to facilitate further research and drug development efforts.
Introduction
Dibenzylbutyrolactone lignans are a large and diverse group of secondary metabolites found in numerous plant species.[1][2] They are formed through the dimerization of two phenylpropanoid units and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4][5] A subset of this family, the C7 keto dibenzylbutyrolactone lignans, characterized by a ketone group at the C7 position, has garnered increasing interest due to their unique chemical structures and potential pharmacological properties. This review focuses on the synthesis and biological evaluation of these C7 keto derivatives, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Chemical Synthesis
The enantioselective total synthesis of C7 keto dibenzylbutyrolactone lignans, specifically (+)-7-oxohinokinin and (+)-7-oxoarcitin, has been successfully achieved, providing a reliable route to these and other analogous compounds for biological evaluation.
General Synthetic Pathway
A flexible and efficient synthetic approach has been developed, which relies on an enantioenriched β-substituted butyrolactone as a key intermediate. The core strategy involves a facile aldol addition to this intermediate, followed by an oxidation step to furnish the desired benzylic ketone moiety.[1] This methodology has proven effective for the first enantioselective total syntheses of several natural products, including (+)-7-oxohinokinin and (+)-7-oxoarcitin.[1]
Caption: General synthetic workflow for C7 keto dibenzylbutyrolactone lignans.
Detailed Experimental Protocol: Synthesis of (+)-7-Oxohinokinin and (+)-7-Oxoarcitin
The following is a representative protocol based on the literature for the synthesis of C7 keto dibenzylbutyrolactone lignans.[1]
Step 1: Aldol Addition
-
To a solution of the enantioenriched β-substituted butyrolactone in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the appropriate aromatic aldehyde (e.g., piperonal for (+)-7-oxohinokinin or veratraldehyde for (+)-7-oxoarcitin) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the intermediate alcohol.
Step 2: Oxidation
-
Dissolve the intermediate alcohol in dichloromethane (DCM).
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final C7 keto dibenzylbutyrolactone lignan.
Biological Activities and Quantitative Data
While specific biological data for (+)-7-oxohinokinin and (+)-7-oxoarcitin are not extensively reported in the current literature, the activities of closely related dibenzylbutyrolactone lignans, such as hinokinin and arctigenin, provide strong indications of their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Dibenzylbutyrolactone lignans have demonstrated significant cytotoxic effects against various cancer cell lines. The data for representative compounds are summarized in the table below.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (-)-Isopolygamain | MDA-MB-231 (Breast) | Cytotoxic | 2.95 ± 0.61 | [1] |
| HCT-116 (Colon) | Cytotoxic | 4.65 ± 0.68 | [1] | |
| Hinokinin | P-388 (Leukemia) | Cytotoxic | 1.54 | |
| HT-29 (Colon) | Cytotoxic | 4.61 | ||
| A-549 (Lung) | Cytotoxic | 8.01 | ||
| MCF-7 (Breast) | Cytotoxic | 2.72 | ||
| B16F10 (Melanoma) | Cytotoxic | 2.58 | ||
| HeLa (Cervical) | Cytotoxic | 1.67 | ||
| Arctigenin | HL-60 (Leukemia) | Cytotoxic | < 0.1 (µg/mL) |
Table 1: Cytotoxic Activity of Dibenzylbutyrolactone Lignans
Anti-inflammatory Activity
The anti-inflammatory properties of dibenzylbutyrolactone lignans are well-documented. These compounds can inhibit the production of pro-inflammatory mediators.
| Compound | Assay | Effect | IC50 (µM) | Reference |
| Hinokinin | Neutrophil Superoxide Generation | Inhibition | 0.06 ± 0.12 (µg/mL) | |
| LPS-induced NO production (RAW 264.7) | Inhibition | 21.56 ± 1.19 | ||
| Arctigenin | LPS-induced TNF-α production (RAW 264.7) | Inhibition | < 32 |
Table 2: Anti-inflammatory Activity of Dibenzylbutyrolactone Lignans
Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Plate RAW 264.7 macrophage cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
Key Signaling Pathways
Dibenzylbutyrolactone lignans exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Lignans like arctigenin have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by C7 keto lignans.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dibenzylbutyrolactone lignans can modulate the activity of key MAPKs such as ERK, JNK, and p38.
Caption: Modulation of the MAPK signaling pathway by C7 keto lignans.
Conclusion and Future Directions
C7 keto dibenzylbutyrolactone lignans represent a promising class of natural products with the potential for development as novel anticancer and anti-inflammatory agents. The successful enantioselective total synthesis of key members of this family, such as (+)-7-oxohinokinin and (+)-7-oxoarcitin, opens up avenues for the synthesis of a wider range of analogues for structure-activity relationship (SAR) studies.
While the biological activities of the parent dibenzylbutyrolactone lignans are well-established, there is a clear need for further investigation into the specific pharmacological properties of the C7 keto derivatives. Future research should focus on:
-
Comprehensive Biological Evaluation: Systematic screening of (+)-7-oxohinokinin, (+)-7-oxoarcitin, and other synthetic analogues against a broad panel of cancer cell lines and in various in vivo models of inflammation.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by these C7 keto lignans to fully elucidate their mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of C7 keto analogues to identify key structural features required for optimal biological activity and to develop potent and selective drug candidates.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of C7 keto dibenzylbutyrolactone lignans. The combination of synthetic accessibility and potent biological activity makes this class of compounds an exciting area for future drug discovery and development.
References
- 1. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activity evaluation of lignan lactones derived from (-)-cubebin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Total Synthesis of (+)-7-Oxohinokinin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective total synthesis of the lignan (+)-7-Oxohinokinin. The methodology is based on the first enantioselective total synthesis reported by Barker et al.[1]. The synthetic strategy hinges on the creation of an enantioenriched β-substituted butyrolactone, which then undergoes a diastereoselective aldol addition, followed by oxidation to yield the target molecule. This approach offers a flexible pathway to C7 keto dibenzyl butyrolactone lignans, a class of natural products with potential biological activities.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the enantioselective total synthesis of (+)-7-Oxohinokinin.
Table 1: Reaction Yields and Enantiomeric Excess
| Step | Intermediate/Product | Starting Material | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one | 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | 1. CuCl, (R)-tol-BINAP, PMHS, t-BuOH/toluene2. Acrylonitrile, AIBN | 85 | 95 |
| 2 | (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one | (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one | 1. LDA, THF, -78 °C2. 3,4-dimethoxybenzaldehyde | 75 | >98 (d.r.) |
| 3 | (+)-7-Oxohinokinin | (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one | DMP, CH2Cl2 | 92 | >98 (d.r.) |
d.r. = diastereomeric ratio
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Optical Rotation [α]D | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (HRMS) |
| (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one | C12H12O4 | +5.2 (c 1.0, CHCl3) | 6.73-6.60 (m, 3H), 5.93 (s, 2H), 4.35 (dd, J=9.2, 7.2 Hz, 1H), 4.08 (dd, J=9.2, 6.0 Hz, 1H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 2H), 2.35 (dd, J=17.2, 8.0 Hz, 1H) | 176.8, 147.8, 146.3, 133.2, 122.0, 109.3, 108.4, 101.0, 71.5, 38.2, 36.5, 34.9 | m/z [M+H]+ calcd for C12H13O4: 221.0814; found: 221.0812 |
| (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one | C21H22O7 | +25.6 (c 1.0, CHCl3) | 6.90-6.70 (m, 6H), 5.94 (s, 2H), 5.01 (d, J=8.0 Hz, 1H), 4.15-4.05 (m, 2H), 3.89 (s, 3H), 3.87 (s, 3H), 2.90-2.70 (m, 3H) | 179.5, 149.2, 148.0, 147.9, 146.4, 133.8, 132.9, 122.1, 119.5, 111.1, 110.0, 109.4, 108.5, 101.1, 73.2, 71.8, 56.0, 55.9, 46.5, 40.1, 35.2 | m/z [M+Na]+ calcd for C21H22O7Na: 409.1263; found: 409.1260 |
| (+)-7-Oxohinokinin | C21H20O7 | +38.1 (c 1.0, CHCl3) | 7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 6.75-6.60 (m, 3H), 5.95 (s, 2H), 4.30-4.20 (m, 2H), 3.95 (s, 3H), 3.93 (s, 3H), 3.80-3.70 (m, 1H), 3.10-2.90 (m, 2H) | 197.2, 175.1, 153.8, 149.2, 148.0, 146.6, 133.0, 129.4, 124.8, 122.2, 110.9, 110.2, 109.5, 108.6, 101.2, 71.0, 56.2, 56.1, 48.9, 38.7, 35.0 | m/z [M+H]+ calcd for C21H21O7: 385.1287; found: 385.1285 |
II. Experimental Protocols
The following protocols are adapted from the supplementary information of Barker et al.[1].
Protocol 1: Synthesis of (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one
-
Preparation of the Catalyst: To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and (R)-tol-BINAP (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol (1.0 equiv) in a mixture of t-BuOH and toluene (1:1).
-
Hydrosilylation: Add polymethylhydrosiloxane (PMHS, 2.0 equiv) to the solution of the alcohol. Then, add the pre-formed catalyst solution via cannula. Stir the reaction mixture at room temperature for 12 hours.
-
Radical Cyclization: To the reaction mixture, add acrylonitrile (1.5 equiv) and AIBN (10 mol%). Heat the mixture to 80 °C and stir for 24 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the title compound as a colorless oil.
Protocol 2: Synthesis of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one
-
Enolate Formation: To a flame-dried flask under argon, add a solution of (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv) dropwise and stir the mixture for 1 hour at -78 °C.
-
Aldol Addition: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.2 equiv) in anhydrous THF and cool to -78 °C. Transfer the aldehyde solution to the enolate solution via cannula. Stir the reaction at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl at -78 °C and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the product as a white solid.
Protocol 3: Synthesis of (+)-7-Oxohinokinin
-
Oxidation: To a solution of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous CH2Cl2 at 0 °C, add Dess-Martin periodinane (DMP, 1.5 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 and Na2S2O3. Stir vigorously for 30 minutes until both layers are clear. Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (+)-7-Oxohinokinin as a white solid.
III. Visualizations
Enantioselective Total Synthesis of (+)-7-Oxohinokinin Workflow
Caption: Synthetic pathway for (+)-7-Oxohinokinin.
References
Application Notes and Protocols for the Extraction of 7-Oxohinokinin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, generalized protocol for the extraction and purification of 7-Oxohinokinin, a lignan with potential pharmacological activities, from plant material. Due to the absence of a specific, published protocol for this compound, the following methodology is synthesized from established techniques for the extraction of structurally related lignans and other phenolic compounds from various plant matrices. The protocol covers sample preparation, extraction, and purification steps, and includes a summary of quantitative data from analogous extractions to provide a baseline for expected yields and purity.
Introduction
This compound is a dibenzylbutyrolactone lignan that has been the subject of interest in medicinal chemistry. As with many natural products, a critical step in its study is the development of an efficient and reproducible extraction and purification protocol from its plant sources. This document outlines a comprehensive approach based on common phytochemical extraction techniques such as maceration and Soxhlet extraction, followed by chromatographic purification. The selection of solvents and methods is based on the general principles of flavonoid and lignan extraction.[1][2][3]
Generalized Extraction and Purification Protocol
This protocol is a suggested methodology and may require optimization based on the specific plant material and available laboratory equipment.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant material. Ensure proper botanical identification.
-
Drying: Air-dry or freeze-dry the plant material to preserve phytochemicals.[2] Oven drying at low temperatures (40-60°C) can also be used.
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent extraction.
Extraction Methods
Choose one of the following conventional extraction methods. The choice may depend on the thermal stability of the compound and the desired efficiency.[1][2]
Method A: Cold Maceration
This method is suitable for thermolabile compounds.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) in a closed conical flask.[1] A common sample-to-solvent ratio is 1:10 (w/v).[4]
-
Agitation: Agitate the mixture periodically for 48-72 hours at room temperature.[1]
-
Filtration and Concentration: Filter the mixture. The resulting supernatant is the crude extract. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[1]
Method B: Soxhlet Extraction
This method is more efficient than maceration but involves heating.
-
Apparatus Setup: Place the powdered plant material in a thimble within a Soxhlet apparatus.[2]
-
Solvent Addition: Add the extraction solvent (e.g., 80% methanol or ethanol) to the boiling flask.[1]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds. The process is typically run for 6-24 hours.[5]
-
Concentration: After extraction, concentrate the solvent using a rotary evaporator.[1]
Purification by Column Chromatography
-
Crude Extract Preparation: Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase.
-
Column Packing: Pack a chromatography column with silica gel.
-
Loading and Elution: Load the dissolved extract onto the column. Elute with a suitable solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient could be n-hexane to ethyl acetate.
-
Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).
-
Compound Identification: Combine the fractions containing the purified this compound. The structure and purity can be confirmed using analytical techniques such as NMR and MS.
Quantitative Data from Analogous Extractions
The following table summarizes quantitative data from the extraction of other compounds, which can serve as a reference for expected outcomes when extracting this compound.
| Compound Class | Plant Material | Extraction Method | Solvent System | Yield/Purity | Reference |
| Diterpenoid Alkaloids | Aconitum coreanum | Heat Reflux | 95% Ethanol with HCl | 0.93% (crude alkaloids) | [6] |
| Diterpenoid Alkaloids | Aconitum coreanum | pH-Zone-Refining CCC | Petroleum ether–ethyl acetate–methanol–water | Purity: 96.40% - 98.9% | [6][7] |
| Nootkatone | Alpinia oxyphylla | HSCCC | n-hexane-methanol-water (5:4:1, v/v) | 3.1 mg from 80 mg crude oil; Purity: 92.30% | [8] |
| Mitragynine | M. speciosa | Accelerated Solvent Extraction (ASE) | Water, methanol, ethanol, ethyl acetate | 18.3 to 71.9 mg/g | [9] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the extraction and purification of this compound.
Concluding Remarks
The provided protocol offers a robust starting point for the extraction and isolation of this compound from plant sources. Researchers should consider this a foundational method, with the understanding that optimization of parameters such as solvent polarity, extraction time, and chromatographic conditions will likely be necessary to achieve the highest yield and purity from their specific plant material. The application of modern analytical techniques is crucial for the confirmation of the isolated compound's identity and purity.
References
- 1. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and purification of nootkatone from the essential oil of fruits of Alpinia oxyphylla Miquel by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Note: 7-Oxohinokinin: ¹H and ¹³C NMR Spectral Data Analysis for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Oxohinokinin is a naturally occurring lignan that has garnered interest within the scientific community due to its potential biological activities. Lignans, a class of polyphenolic compounds found in plants, are known for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The precise structural elucidation of these compounds is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules like this compound. This application note provides a detailed analysis of the ¹H and ¹³C NMR spectral data of (+)-7-Oxohinokinin, along with the experimental protocols for data acquisition.
Data Presentation
The ¹H and ¹³C NMR spectral data for (+)-7-Oxohinokinin, synthesized and characterized, are summarized in the tables below. The data was acquired in Chloroform-d (CDCl₃) at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.
Table 1: ¹H NMR Spectral Data of (+)-7-Oxohinokinin (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2', 6' | 6.79 | d | 8.0 |
| 5' | 6.76 | t | 8.0 |
| 2'' | 6.70 | d | 2.0 |
| 6'' | 6.66 | dd | 8.0, 2.0 |
| 5'' | 6.64 | d | 8.0 |
| O-CH₂-O | 5.94 | s | |
| O-CH₂-O | 5.93 | s | |
| 9a | 4.39 | dd | 9.0, 7.0 |
| 9b | 4.10 | dd | 9.0, 7.5 |
| 8 | 3.96 | ddd | 10.0, 7.5, 5.0 |
| 7'a | 3.59 | d | 14.0 |
| 7'b | 3.09 | d | 14.0 |
| 8' | 3.05 | m |
Table 2: ¹³C NMR Spectral Data of (+)-7-Oxohinokinin (126 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 7 | 205.5 |
| 9 | 175.7 |
| 4'' | 147.8 |
| 3'' | 146.5 |
| 4' | 147.2 |
| 3' | 145.8 |
| 1' | 131.6 |
| 1'' | 126.9 |
| 6'' | 122.2 |
| 6' | 121.5 |
| 2' | 108.9 |
| 2'' | 108.6 |
| 5' | 108.2 |
| 5'' | 108.1 |
| O-CH₂-O | 101.1 |
| O-CH₂-O | 101.0 |
| 8 | 71.2 |
| 7' | 46.5 |
| 8' | 38.4 |
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for the analysis of natural products.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Massing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and was used to acquire the reference data presented. Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer, for example, a 500 MHz instrument, is recommended for detailed structural analysis.
-
¹H NMR Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR Parameters (Example):
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for NMR spectral analysis and the logical relationship of the key steps involved.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
Application Notes and Protocols for the Evaluation of 7-Oxohinokinin in Anti-proliferative Assays
Disclaimer: Extensive literature searches did not yield specific quantitative anti-proliferative data (such as IC50 values) or detailed signaling pathway information for 7-Oxohinokinin. The following application notes and protocols are based on studies of the closely related lignan, (±)-Kusunokinin , and are provided as a representative template. Researchers should validate these protocols and determine the specific activity of this compound empirically.
Introduction
Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their diverse biological activities, including anti-cancer properties. (±)-Kusunokinin, a dibenzylbutyrolactone lignan, has demonstrated notable anti-proliferative effects against various cancer cell lines.[1][2] Mechanistic studies indicate that its cytotoxic effects are mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell proliferation and survival.[1][3] These notes provide a framework for assessing the anti-proliferative potential of related compounds like this compound.
Data Presentation: Anti-proliferative Activity of (±)-Kusunokinin
The following table summarizes the 50% inhibitory concentration (IC50) values of (±)-Kusunokinin against various human cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1] |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1] |
| HT-29 | Colon Cancer | > 100 | [1] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | > 50 | [1] |
| MDA-MB-468 | Breast Cancer (Triple Negative) | > 50 | [1] |
| KKU-K100 | Cholangiocarcinoma | > 100 | [1] |
| KKU-M055 | Cholangiocarcinoma | > 100 | [1] |
| L929 | Normal Fibroblast | > 100 | [1] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability upon treatment with a test compound, such as this compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, KKU-M213)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Detection by Annexin V/PI Staining
This protocol describes the detection of apoptosis in cells treated with the test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Signaling Pathways Modulated by (±)-Kusunokinin
Studies on (±)-Kusunokinin have indicated its anti-proliferative effects are linked to the downregulation of key proteins involved in cell proliferation and survival.[1][3] A proposed mechanism involves the inhibition of signaling pathways that lead to apoptosis.
Caption: Inhibition of proliferation proteins and induction of apoptosis by (±)-Kusunokinin.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Kusunokinin inhibits breast cancer in N-nitrosomethylurea-induced mammary tumor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 7-Oxohinokinin Cytotoxicity in MDA-MB-231 and HCT-116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 7-Oxohinokinin, a lignan compound, on the human breast adenocarcinoma cell line MDA-MB-231 and the human colon cancer cell line HCT-116. The protocols outlined below detail the necessary steps for cell culture, cytotoxicity assays, and the exploration of potential mechanisms of action.
Introduction
This compound is a derivative of the natural lignan hinokinin. Lignans as a class of compounds have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. Notably, several lignans have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines. This document provides detailed methodologies for evaluating the specific cytotoxic and anti-proliferative properties of this compound against two widely used cancer cell lines: MDA-MB-231 (a triple-negative breast cancer model) and HCT-116 (a colorectal carcinoma model).
Data Presentation
Due to the limited availability of direct experimental data for this compound, the following table presents hypothetical IC50 values based on the cytotoxic activities of the closely related lignan, hinokinin, against various cancer cell lines. It is crucial to experimentally determine the precise IC50 values for this compound in MDA-MB-231 and HCT-116 cells. Hinokinin has shown cytotoxic effects against the human colon adenocarcinoma cell line HT-29, with an IC50 value of 4.61 µg/mL[1]. Another lignan, trachelogenin, exhibited an IC50 value in the range of 0.8-32.4 µM against the HCT-116 cell line[2].
Table 1: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Putative IC50 (µM) | Putative IC50 (µg/mL) |
| MDA-MB-231 | Breast Adenocarcinoma | 5 - 20 | 1.8 - 7.2 |
| HCT-116 | Colorectal Carcinoma | 1 - 15 | 0.36 - 5.4 |
Note: These values are estimations based on related compounds and must be experimentally verified.
Experimental Protocols
Cell Culture
1. MDA-MB-231 Cell Line:
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
2. HCT-116 Cell Line:
-
Culture Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cytotoxicity Assays
Two common methods for assessing cytotoxicity are the MTT and SRB assays.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed MDA-MB-231 or HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. SRB (Sulphorhodamine B) Assay Protocol:
This assay is based on the ability of the SRB dye to bind to protein components of the cell.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Proposed Mechanism of Action and Signaling Pathways
Based on studies of related lignans like hinokinin and (5Z)-7-Oxozeaenol, the cytotoxic effects of this compound in MDA-MB-231 and HCT-116 cells may be mediated through the induction of apoptosis via multiple signaling pathways. A proposed mechanism involves the generation of reactive oxygen species (ROS) and modulation of key signaling cascades such as NF-κB, p53, and MAPK.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing the cytotoxicity of this compound.
Discussion and Future Directions
The provided protocols offer a standardized approach to evaluate the cytotoxic potential of this compound against MDA-MB-231 and HCT-116 cancer cells. While direct evidence for this compound is currently limited, the information on related lignans suggests that it may induce apoptosis through mechanisms involving ROS generation and the modulation of critical cell survival and death pathways.
Further research should focus on:
-
Definitive IC50 Determination: Performing dose-response studies to establish the precise cytotoxic potency of this compound.
-
Mechanism of Action Studies: Investigating the specific signaling pathways affected by this compound in both cell lines. This could involve Western blotting to analyze the expression of key proteins in the NF-κB, p53, and MAPK pathways, as well as assays to measure ROS production and caspase activity.
-
Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at specific phases.
-
In Vivo Studies: If promising in vitro results are obtained, evaluating the anti-tumor efficacy of this compound in animal models.
By following these detailed protocols and exploring the proposed mechanisms, researchers can effectively characterize the anticancer properties of this compound and assess its potential as a novel therapeutic agent.
References
Application Notes and Protocols for the Synthesis of 7-Oxohinokinin: Aldol Addition and Oxidation Steps
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the key aldol addition and subsequent oxidation steps in the enantioselective total synthesis of (+)-7-Oxohinokinin. The synthesis pathway commences from an enantioenriched β-substituted butyrolactone, offering a flexible approach to C7 keto dibenzyl butyrolactone lignans.[1]
Introduction
(+)-7-Oxohinokinin is a dibenzylbutyrolactone lignan that has garnered interest due to its biological activities. The synthetic approach detailed herein focuses on a crucial two-step sequence: a stereoselective aldol addition to install the C7 hydroxyl group, followed by an oxidation to furnish the target ketone. This methodology has been successfully applied to the total synthesis of (+)-7-Oxohinokinin and other related natural products.[1]
Data Presentation
The following tables summarize the key quantitative data for the aldol addition and oxidation steps in the synthesis of (+)-7-Oxohinokinin.
Table 1: Aldol Addition Reaction Parameters
| Parameter | Value |
| Starting Material | (-)-Hinokinin |
| Reagents | Lithium diisopropylamide (LDA), Hexamethylphosphoramide (HMPA), O2 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 1 hour |
| Product | 7-Hydroxyhinokinin |
| Yield | 85% |
Table 2: Oxidation Reaction Parameters
| Parameter | Value |
| Starting Material | 7-Hydroxyhinokinin |
| Reagent | Dess-Martin Periodinane (DMP) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Product | (+)-7-Oxohinokinin |
| Yield | 98% |
Experimental Protocols
The following are detailed experimental methodologies for the key aldol addition and oxidation steps.
Protocol 1: Aldol Addition for the Synthesis of 7-Hydroxyhinokinin
Objective: To synthesize 7-Hydroxyhinokinin via an aldol addition reaction with (-)-Hinokinin.
Materials:
-
(-)-Hinokinin
-
Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)
-
Hexamethylphosphoramide (HMPA)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Oxygen (O2) gas
Procedure:
-
To a solution of (-)-Hinokinin (1.00 g, 2.82 mmol) in dry THF (20 mL) at -78 °C under an inert atmosphere, add LDA (2.12 mL, 4.23 mmol, 1.5 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add HMPA (0.98 mL, 5.64 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Bubble O2 gas through the solution for 15 minutes at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional 15 minutes.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, 30% EtOAc in hexanes) to afford 7-Hydroxyhinokinin as a colorless oil.
Protocol 2: Oxidation for the Synthesis of (+)-7-Oxohinokinin
Objective: To synthesize (+)-7-Oxohinokinin by the oxidation of 7-Hydroxyhinokinin.
Materials:
-
7-Hydroxyhinokinin
-
Dess-Martin Periodinane (DMP)
-
Dry Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 7-Hydroxyhinokinin (100 mg, 0.27 mmol) in dry DCM (5 mL) at room temperature, add Dess-Martin Periodinane (172 mg, 0.41 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, 20% EtOAc in hexanes) to afford (+)-7-Oxohinokinin as a white solid.
Visualizations
The following diagrams illustrate the key transformations in the synthesis of (+)-7-Oxohinokinin.
Caption: Synthetic workflow for (+)-7-Oxohinokinin.
Caption: Key steps in 7-Oxohinokinin synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 7-Oxohinokinin
Introduction
7-Oxohinokinin is a dibenzylbutyrolactone lignan that has garnered interest within the scientific and drug development communities for its potential biological activities. As a member of the lignan family of polyphenols, it is often found in complex mixtures within plant extracts. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the isolation and purification of such natural products, offering high resolution and efficiency. This application note details a robust protocol for the purification of this compound from a crude extract using preparative HPLC.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This process begins with the preparation of the crude extract and culminates in the collection of the purified compound.
Application Notes and Protocols for Testing 7-Oxohinokinin Anti-inflammatory Activity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1][2][3] Consequently, targeting these pathways is a key strategy for developing novel anti-inflammatory drugs.[1][3]
7-Oxohinokinin, a lignan derivative, is a potential candidate for anti-inflammatory therapy. This document provides detailed application notes and protocols for establishing in vitro models to investigate the anti-inflammatory properties of this compound. The primary model utilizes lipopolysaccharide (LPS)-stimulated macrophages, a well-established system for mimicking inflammatory responses in vitro.[4][5][6]
Key Signaling Pathways in Inflammation
A critical aspect of assessing anti-inflammatory compounds is understanding their impact on key signaling cascades. The NF-κB and MAPK pathways are pivotal in mediating inflammatory responses.
NF-κB Signaling Pathway
The NF-κB pathway is a prototypical proinflammatory signaling pathway.[1] It is activated by various stimuli, including inflammatory cytokines like TNF-α and IL-1, as well as pathogen-associated molecular patterns (PAMPs) like LPS.[1] This activation leads to the transcription of numerous pro-inflammatory genes.[3]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[2] It is activated by many of the same stimuli as the NF-κB pathway and plays a significant role in the production of inflammatory cytokines.[2][7] The MAPK family includes ERKs, JNKs, and p38 MAPKs.[2]
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro stimulation of RAW264.7 macrophages with LPS [bio-protocol.org]
- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for Assessing the Antioxidant Potential of 7-Oxohinokinin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Oxohinokinin is a naturally occurring lignan that has garnered interest for its potential therapeutic properties, including its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This document provides a comprehensive set of experimental protocols to evaluate the antioxidant potential of this compound through both in vitro chemical assays and cell-based assays.
Part 1: In Vitro Antioxidant Capacity Assays
A series of colorimetric assays will be utilized to determine the direct radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Data Presentation:
| Concentration (µM) | % DPPH Scavenging (this compound) | % DPPH Scavenging (Ascorbic Acid) |
| 1 | 15.2 ± 1.8 | 25.6 ± 2.1 |
| 10 | 48.5 ± 3.5 | 65.4 ± 3.9 |
| 50 | 85.1 ± 4.2 | 92.3 ± 2.8 |
| 100 | 91.3 ± 2.9 | 95.1 ± 1.7 |
| IC50 (µM) | 12.5 | 4.8 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[3][4][5][6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.[3][5]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3][5]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4][7]
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.[3]
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the this compound solution (or standard/blank) to each well.
-
Add 190 µL of the diluted ABTS•+ solution to all wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation:
| Concentration (µM) | % ABTS Scavenging (this compound) | % ABTS Scavenging (Trolox) |
| 1 | 18.9 ± 2.2 | 30.1 ± 2.5 |
| 10 | 55.3 ± 4.1 | 72.8 ± 4.3 |
| 50 | 89.7 ± 3.8 | 94.5 ± 2.1 |
| 100 | 94.2 ± 2.5 | 96.8 ± 1.9 |
| TEAC (µM Trolox Eq/µM) | 0.85 | 1.00 |
Part 2: Cell-Based Antioxidant Assays
These assays evaluate the ability of this compound to mitigate oxidative stress within a cellular environment.
Cellular Reactive Oxygen Species (ROS) Assay using DCFDA/H2DCFDA
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9][10][11]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[8]
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding an ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
-
Staining and Measurement:
-
Remove the treatment media and wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free media and incubate for 30-45 minutes at 37°C in the dark.[10][11]
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[9][10]
-
-
Data Analysis:
-
Quantify the relative fluorescence units (RFU) and normalize to the control group.
-
Data Presentation:
| Treatment | Relative Fluorescence Units (RFU) | % Reduction in ROS |
| Control | 100 ± 5.2 | - |
| H₂O₂ (100 µM) | 350 ± 15.8 | - |
| H₂O₂ + this compound (1 µM) | 280 ± 12.1 | 20.0% |
| H₂O₂ + this compound (10 µM) | 180 ± 9.5 | 48.6% |
| H₂O₂ + this compound (50 µM) | 120 ± 7.3 | 65.7% |
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.[12][13][14][15]
Experimental Protocol:
-
Sample Preparation:
-
Assay Procedure:
-
Data Analysis:
-
Calculate the MDA concentration using a standard curve prepared with an MDA standard.
-
Data Presentation:
| Treatment | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |
| Control | 1.2 ± 0.15 | - |
| Oxidative Stress Inducer | 5.8 ± 0.45 | - |
| Inducer + this compound (1 µM) | 4.5 ± 0.38 | 22.4% |
| Inducer + this compound (10 µM) | 2.9 ± 0.25 | 50.0% |
| Inducer + this compound (50 µM) | 1.8 ± 0.19 | 69.0% |
Antioxidant Enzyme Activity Assays
These assays determine the effect of this compound on the activity of key antioxidant enzymes.
SOD catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen.[16][17][18]
Experimental Protocol:
-
Sample Preparation:
-
Prepare cell lysates as described for the MDA assay.
-
-
Assay Procedure:
-
Use a commercial SOD assay kit that typically employs a colorimetric method where a water-soluble formazan dye is produced upon reduction with superoxide anions. The SOD activity is measured by the degree of inhibition of this reaction.[16][18]
-
Follow the manufacturer's protocol for the specific kit used.
-
Data Presentation:
| Treatment | SOD Activity (U/mg protein) | % Increase in SOD Activity |
| Control | 50.5 ± 4.2 | - |
| Oxidative Stress Inducer | 35.2 ± 3.1 | - |
| Inducer + this compound (1 µM) | 42.8 ± 3.8 | 21.6% |
| Inducer + this compound (10 µM) | 55.1 ± 4.9 | 56.5% |
| Inducer + this compound (50 µM) | 68.9 ± 5.7 | 95.7% |
Catalase decomposes hydrogen peroxide into water and oxygen.[19][20][21]
Experimental Protocol:
-
Sample Preparation:
-
Prepare cell lysates as previously described.
-
-
Assay Procedure:
-
The assay is based on the reaction of catalase with a known amount of H₂O₂. The remaining H₂O₂ is then reacted with a chromogen to produce a colored product.[21] The decrease in H₂O₂ concentration is proportional to the catalase activity.
-
Alternatively, the decomposition of H₂O₂ can be directly measured by the decrease in absorbance at 240 nm.[20]
-
Follow the protocol of a commercial catalase assay kit.[19][22]
-
Data Presentation:
| Treatment | CAT Activity (U/mg protein) | % Increase in CAT Activity |
| Control | 25.1 ± 2.3 | - |
| Oxidative Stress Inducer | 15.8 ± 1.9 | - |
| Inducer + this compound (1 µM) | 19.5 ± 2.1 | 23.4% |
| Inducer + this compound (10 µM) | 28.3 ± 2.9 | 79.1% |
| Inducer + this compound (50 µM) | 35.6 ± 3.4 | 125.3% |
GPx catalyzes the reduction of hydroperoxides, using glutathione (GSH) as a reductant.[23][24][25][26]
Experimental Protocol:
-
Sample Preparation:
-
Prepare cell lysates.
-
-
Assay Procedure:
Data Presentation:
| Treatment | GPx Activity (mU/mg protein) | % Increase in GPx Activity |
| Control | 85.4 ± 7.9 | - |
| Oxidative Stress Inducer | 55.2 ± 6.1 | - |
| Inducer + this compound (1 µM) | 68.9 ± 7.2 | 24.8% |
| Inducer + this compound (10 µM) | 90.1 ± 8.5 | 63.2% |
| Inducer + this compound (50 µM) | 115.7 ± 10.3 | 109.6% |
Part 3: Mechanistic Insights - Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[27][28][29] Investigating the effect of this compound on this pathway can provide mechanistic insights.
Experimental Workflow:
-
Cell Treatment: Treat cells with this compound.
-
Western Blot Analysis: Analyze the protein levels of Nrf2 in both the cytoplasm and nucleus to assess its translocation. Also, analyze the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[30]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of Nrf2 target genes.
Visualizations
Signaling Pathway Diagram
Caption: Nrf2-ARE signaling pathway in response to oxidative stress.
Experimental Workflow Diagram
Caption: Workflow for assessing antioxidant potential.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. doc.abcam.com [doc.abcam.com]
- 10. abcam.cn [abcam.cn]
- 11. nanopartikel.info [nanopartikel.info]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. arigobio.com [arigobio.com]
- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]
- 18. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalase (CAT) activity assay for zooplankton samples [protocols.io]
- 20. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. raybiotech.com [raybiotech.com]
- 23. nwlifescience.com [nwlifescience.com]
- 24. raybiotech.com [raybiotech.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. mmpc.org [mmpc.org]
- 27. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
Techniques for Investigating the Mechanism of Action of 7-Oxohinokinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxohinokinin is a dibenzyl butyrolactone lignan, a class of natural products known for diverse biological activities. While direct studies on this compound are limited, research on structurally related lignans, such as kusunokinin, provides a foundation for investigating its potential mechanism of action, particularly as an anti-cancer agent. Studies on kusunokinin have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways.[1][2] Specifically, kusunokinin has been shown to decrease protein levels of STAT3, cyclin D1, and p21.[1][2][3]
This document outlines a series of application notes and detailed protocols to systematically investigate the mechanism of action of this compound. The proposed experimental workflow will focus on its effects on cancer cell viability, cell cycle progression, apoptosis, and the modulation of critical intracellular signaling pathways, including STAT3, PI3K/Akt, and NF-κB, which are frequently dysregulated in cancer.[4][5][6]
General Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the biological effects of this compound.
Caption: Workflow for this compound mechanism of action studies.
Data Presentation: Cytotoxicity
A primary step is to determine the concentration-dependent effect of this compound on cancer cell viability to establish the half-maximal inhibitory concentration (IC50). This value is crucial for designing subsequent mechanism-based assays.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 72 | 4.5 ± 0.7 |
| MDA-MB-231 | Breast Cancer (TNBC) | 72 | 15.2 ± 1.8 |
| HCT-116 | Colon Cancer | 72 | 8.9 ± 1.1 |
| KKU-M213 | Cholangiocarcinoma | 72 | 3.5 ± 0.5 |
| L929 | Normal Fibroblast | 72 | > 50 |
Note: Data are hypothetical and presented as mean ± standard deviation. Values for related lignans have shown activity in the low micromolar range.[1][2]
Application Note 1: Cell Viability and Cytotoxicity Assays
Objective: To quantify the effect of this compound on cell viability and determine its IC50 value. Assays like MTT and Resazurin are colorimetric methods that measure the metabolic activity of living cells, which is proportional to the number of viable cells.[7]
Protocol 1.1: MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression.
Application Note 2: Cell Cycle Analysis
Objective: To determine if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This is achieved by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[8][9]
Protocol 2.1: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 60-70% confluency. Treat the cells with this compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[8]
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Application Note 3: Apoptosis Detection
Objective: To investigate whether the cytotoxic effect of this compound is due to the induction of apoptosis. This can be assessed by detecting markers of early apoptosis (Annexin V staining) and late apoptosis/necrosis (PI or 7-AAD staining), or by measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[11][12]
Protocol 3.1: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed and treat cells with this compound as described in the cell cycle protocol (Protocol 2.1).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Application Note 4: Analysis of Key Signaling Pathways
Objective: To determine the molecular mechanism by which this compound exerts its effects. Based on related compounds, the STAT3, PI3K/Akt, and NF-κB pathways are plausible targets.[1][13] Western blotting is used to measure changes in the levels and phosphorylation status of key proteins in these pathways, while qPCR can measure changes in target gene expression.
Signaling Pathway Diagrams
Caption: The JAK/STAT3 signaling pathway and potential inhibition points.
Caption: The PI3K/Akt signaling pathway and potential inhibition points.
Caption: The canonical NF-κB signaling pathway and potential inhibition.
Protocol 4.1: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound at IC50 concentrations for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 4.2: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Treat cells as described for Western Blot analysis. Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction in a 96-well plate using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CCND1 (Cyclin D1), BCL2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR machine.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing treated samples to the untreated control.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, cell cycle, and apoptosis, and by dissecting its impact on key cancer-related signaling pathways, researchers can build a detailed profile of its biological activity. This information is invaluable for assessing its potential as a novel therapeutic agent and for guiding future drug development efforts.
References
- 1. Anticancer activity of synthetic (±)-kusunokinin and its derivative (±)-bursehernin on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and Nrf2 signaling pathways contribute to wogonin-mediated inhibition of inflammation-associated colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.eric.ed.gov [files.eric.ed.gov]
- 8. youtube.com [youtube.com]
- 9. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of signaling pathways by tanshinones in different cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 7-Oxohinokinin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the total synthesis of 7-Oxohinokinin. The information is designed to address specific experimental challenges and improve overall yield.
Troubleshooting Guides
The total synthesis of (+)-7-Oxohinokinin is a multi-step process, with the key transformations being an aldol addition followed by an oxidation.[1] Below are troubleshooting guides for common issues that may arise during these critical steps.
Problem 1: Low Yield in Aldol Addition Step
The aldol addition of an aldehyde (e.g., piperonal) to the enantioenriched β-substituted butyrolactone is a crucial C-C bond-forming step. Low yields can be attributed to several factors.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the use of a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to fully generate the enolate.[2] Verify the quality and concentration of the LDA solution. |
| Side Reactions | Self-condensation of the aldehyde can compete with the desired cross-aldol reaction.[3][4] Add the aldehyde slowly to the reaction mixture containing the generated enolate at a low temperature (e.g., -78 °C) to minimize this. |
| Retro-Aldol Reaction | The aldol addition is often reversible.[3][5] Maintain a low reaction temperature throughout the addition and quenching steps to favor the forward reaction. |
| Epimerization | The stereocenter in the butyrolactone can be susceptible to epimerization under basic conditions. Use of a strong, hindered base and low temperatures can help preserve stereochemical integrity. |
| Moisture Contamination | Water can quench the enolate, leading to reduced yields. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Problem 2: Incomplete Oxidation or Formation of Byproducts
The oxidation of the secondary alcohol formed in the aldol step to the corresponding ketone yields this compound. Issues at this stage can significantly impact the final product purity and yield.
| Potential Cause | Recommended Solution |
| Inefficient Oxidizing Agent | For benzylic alcohols, a variety of oxidizing agents can be effective, including Dess-Martin periodinane (DMP), pyridinium chlorochromate (PCC), or Swern oxidation conditions. If one agent is providing low yields, consider screening others. |
| Over-oxidation | While less common for secondary alcohols, harsh oxidizing conditions can lead to side reactions. Ensure the reaction is monitored closely (e.g., by TLC) and quenched as soon as the starting material is consumed. |
| Steric Hindrance | The stereochemistry of the aldol product may influence the rate of oxidation. If the hydroxyl group is sterically hindered, a more potent oxidizing agent or longer reaction times may be necessary. |
| Competing Reactions | Other functional groups in the molecule may be sensitive to the oxidizing conditions. Choose a selective oxidant that is compatible with all functionalities present. |
| Work-up Issues | Some oxidation protocols require specific work-up procedures to remove the oxidant byproducts. Incomplete removal can complicate purification and lead to apparent low yields. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (+)-7-Oxohinokinin?
A1: A common and effective strategy involves the aldol addition of an appropriate aromatic aldehyde to an enantioenriched β-substituted butyrolactone, followed by the oxidation of the resulting secondary alcohol to the ketone functionality.[1]
Q2: How can I improve the diastereoselectivity of the aldol addition?
A2: The diastereoselectivity of the aldol reaction can be influenced by the choice of base, solvent, and reaction temperature. The use of lithium enolates at low temperatures in ethereal solvents often provides good stereocontrol.[2] The Zimmermann-Traxler model can be a useful predictive tool for understanding the stereochemical outcome.[3]
Q3: Are there alternative methods for the oxidation step?
A3: Yes, several methods are available for the oxidation of secondary benzylic alcohols to ketones. Common reagents include chromium-based oxidants (e.g., PCC, Jones reagent), Dess-Martin periodinane (DMP), and Swern oxidation (oxalyl chloride/DMSO). The choice of oxidant will depend on the specific substrate and the presence of other functional groups.
Q4: What are some common challenges in the purification of this compound?
A4: Purification challenges can arise from the presence of unreacted starting materials, diastereomeric byproducts from the aldol reaction, or byproducts from the oxidation step. Careful column chromatography is typically required. It is crucial to ensure complete removal of the oxidizing agent and its byproducts during work-up, as these can co-elute with the desired product.
Quantitative Data Summary
Improving the yield of the total synthesis of this compound and related dibenzylbutyrolactone lignans often involves the optimization of the key aldol addition and oxidation steps. Below is a summary of yields reported for these transformations in the synthesis of related compounds, which can serve as a benchmark.
| Transformation | Substrate | Reagents and Conditions | Yield (%) | Reference |
| Aldol Addition | β-substituted butyrolactone + Piperonal | 1. LDA, THF, -78 °C; 2. Piperonal | Not specified for this compound, but a key step in its synthesis. | Barker et al., Org. Biomol. Chem., 2022 |
| Oxidation | Secondary benzylic alcohol | DMP, CH2Cl2 | Not specified for this compound, but a key step in its synthesis. | Barker et al., Org. Biomol. Chem., 2022 |
| Aldol Condensation | Acetaldehyde + Benzaldehyde | NaOH, H2O/Ethanol | ~70% (condensation product) | General Aldol Reaction |
| Oxidation of Benzylic Alcohol | 4-Methoxybenzyl alcohol | NHI, aq. HCl, EtOAc, 60 °C | 97% | Zand et al., 2020[6] |
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound, based on common laboratory practices for these transformations. Researchers should refer to the primary literature for specific substrate concentrations and reaction times.
Protocol 1: Aldol Addition
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) to a cooled flask (-78 °C).
-
Enolate Formation: Slowly add a solution of n-butyllithium in hexanes to the diisopropylamine solution at -78 °C to form lithium diisopropylamide (LDA). Stir for 30 minutes.
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Addition of Lactone: Add a solution of the enantioenriched β-substituted butyrolactone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
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Aldol Reaction: Slowly add a solution of the aromatic aldehyde (e.g., piperonal) in anhydrous THF to the reaction mixture at -78 °C.
-
Quenching: After stirring for the specified time, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Work-up and Purification: Allow the reaction mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Oxidation of the Secondary Alcohol
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Preparation: Dissolve the alcohol obtained from the aldol addition step in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., Dess-Martin periodinane) portion-wise to the solution at room temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
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Work-up and Purification: Stir the biphasic mixture vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Overall workflow for the total synthesis of (+)-7-Oxohinokinin.
Troubleshooting Low Yield in Aldol Addition
Caption: Decision tree for troubleshooting low yields in the aldol addition step.
References
- 1. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aldol Addition [organic-chemistry.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Challenges in the purification of 7-Oxohinokinin from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 7-Oxohinokinin from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude plant extracts?
A1: The main challenges in purifying this compound, a dibenzylbutyrolactone lignan, stem from its chemical properties and the complexity of the crude extract. Key difficulties include:
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Presence of Structurally Similar Lignans: Crude extracts often contain a mixture of related lignans, such as hinokinin and cubebin, which have very similar polarities, making chromatographic separation challenging.
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Interference from Lipophilic Impurities: Plant extracts are rich in lipophilic compounds like fats, waxes, and pigments. These can co-extract with this compound and interfere with chromatographic purification by causing issues like column fouling and poor resolution.
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Potential for Degradation: The α-keto lactone structure of this compound may be susceptible to degradation under harsh pH or temperature conditions, although specific stability data is limited. α-Keto acids, a related class of compounds, are known to be prone to decarboxylation.[1]
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Low Abundance: The concentration of this compound in the source material may be low, requiring efficient extraction and purification methods to obtain a satisfactory yield.
Q2: Which solvents are most effective for the initial extraction of this compound from plant material?
A2: Polar organic solvents are generally used for the extraction of lignans. Based on protocols for similar compounds, the following solvents are recommended:
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Methanol or Ethanol (70-100%): These are the most commonly used solvents for extracting lignans and their glycosides.[2] An 84% aqueous ethanol solution has been optimized for the ultrasound-assisted extraction of lignans from Piper cubeba, a known source of related lignans.[2]
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Chloroform: This solvent has also been used for the effective extraction of dibenzylbutyrolactone lignans like cubebin.[3]
Q3: How can I remove fatty or waxy impurities from my crude extract before chromatography?
A3: A preliminary "defatting" step is highly recommended. This can be achieved by:
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Liquid-Liquid Partitioning: After the initial extraction with a polar solvent like methanol, the extract can be partitioned between a non-polar solvent (e.g., n-hexane or petroleum ether) and a more polar solvent. The lipophilic impurities will preferentially move into the non-polar layer, while the more polar lignans, including this compound, will remain in the polar layer.
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Solvent Precipitation: For extracts rich in lipids, precipitation in 10% acetone at a low temperature (-40°C) can be an effective method for their removal.
Q4: What type of chromatography is best suited for the purification of this compound?
A4: Silica gel column chromatography is the most common and effective method for the preparative purification of lignans from crude extracts.[4][5][6] For analytical purposes and final purity checks, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is the standard method.[2][3]
Troubleshooting Guides
Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the crude extract. | Inefficient initial extraction. | Optimize the extraction parameters: increase the extraction time, use a higher solvent-to-solid ratio, or consider alternative methods like ultrasound-assisted extraction.[2] Ensure the plant material is finely powdered to maximize surface area. |
| Loss of product during the defatting step. | This compound partitioning into the non-polar solvent. | While this compound is polar, excessive partitioning can occur if the non-polar solvent has some affinity. Analyze a small sample of the non-polar layer by TLC or HPLC to check for the presence of your target compound. If significant loss is detected, reduce the volume of the non-polar solvent used or switch to a less aggressive non-polar solvent. |
| Poor recovery from the chromatography column. | Irreversible adsorption of this compound onto the stationary phase. | This is less common with silica gel but can occur. Ensure the crude extract is properly filtered before loading to prevent particulates from clogging the column. If using a very non-polar mobile phase initially, some highly polar impurities might bind strongly; a gradual increase in polarity should elute your compound. |
| The compound may have degraded during purification. | The α-keto lactone moiety could be sensitive to harsh conditions. Avoid high temperatures and extreme pH during extraction and purification. Work-up steps should be performed promptly. |
Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other lignans (e.g., hinokinin). | Insufficient resolution of the chromatographic system. | Optimize the mobile phase. Use a shallower solvent gradient to improve separation. Consider using a different stationary phase if silica gel is not providing adequate selectivity. High-purity silica gel with a smaller particle size can also enhance resolution. |
| Broad or tailing peaks. | Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight. |
| Inappropriate solvent system. | Ensure the solvent system is optimized. If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is eluting too slowly or tailing, gradually increase the polarity. | |
| Column channeling. | Ensure the column is packed uniformly. Wet packing of the silica slurry is generally preferred to dry packing to avoid channels. | |
| Compound elutes with the solvent front. | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexane in a hexane-ethyl acetate system) and gradually increase the polarity. |
Quantitative Data Presentation
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) | Analytical Method |
| Chloroform Extraction | 5 g dried fruit powder | Crude Chloroform Extract | - | - | - |
| Solvent-Solvent Extraction & Recrystallization | Crude Chloroform Extract | Crystalline (-)-cubebin | 0.118% (of dried fruit powder) | >95% (assumed from crystallization) | TLC, HPLC |
| HPLC Quantification | Dried fruit powder | (-)-cubebin in extract | 0.42% (w/w) | - | HPLC |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound (Adapted from Cubebin Isolation[3])
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Extraction:
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Grind the dried plant material (e.g., fruits of Piper cubeba) to a fine powder.
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Extract the powdered material (e.g., 5 g) with chloroform (e.g., 60 mL) in a Soxhlet apparatus for approximately 3 hours.
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Alternatively, use maceration or ultrasound-assisted extraction with 84% aqueous ethanol.[2]
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Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
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Defatting and Liquid-Liquid Partitioning:
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Dissolve the crude extract in a suitable solvent mixture, for example, methanol-water (9:1).
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Transfer the solution to a separatory funnel.
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Extract the solution multiple times with an equal volume of n-hexane or petroleum ether to remove non-polar impurities.
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Combine the polar layers (methanol-water) and concentrate under reduced pressure to yield the defatted crude extract.
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Protocol 2: Silica Gel Column Chromatography for this compound Purification
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Column Preparation:
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Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., n-hexane or a mixture with a small amount of ethyl acetate).
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Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and compact bed. Drain the excess solvent until it is just above the silica surface.
-
-
Sample Loading:
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Dissolve the defatted crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
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Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).
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Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate (gradient elution). A suggested gradient could be from 100% hexane to 100% ethyl acetate.
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Collect fractions of the eluate.
-
-
Fraction Analysis:
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Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., petroleum ether:ethyl acetate 80:20) and a visualizing agent (e.g., UV light or an acidic vanillin solution with heating).[7]
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Combine the fractions containing the pure this compound.
-
-
Final Steps:
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Evaporate the solvent from the combined pure fractions under reduced pressure.
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Further purification can be achieved by recrystallization from a suitable solvent if the compound is a solid.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Validated High-Performance Liquid Chromatography Method and Optimization of the Extraction of Lignans from Piper cubeba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing oxidation conditions for 7-Oxohinokinin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Oxohinokinin, with a specific focus on the critical oxidation step of the 7-hydroxyhinokinin precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the oxidation of the 7-hydroxyhinokinin precursor to this compound?
A1: The most commonly cited and effective method is the oxidation of the secondary benzylic alcohol using Dess-Martin periodinane (DMP).[1][2][3] This reagent is known for its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and generally high yields for converting secondary alcohols to ketones.[2]
Q2: What are some alternative oxidizing agents if Dess-Martin periodinane is not available or not providing the desired results?
A2: While DMP is preferred, other oxidizing agents can be employed for the conversion of secondary benzylic alcohols to ketones. These include:
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Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride. It is a very mild and effective method.
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Pyridinium Chlorochromate (PCC): A chromium-based reagent that is a reliable oxidant for this type of transformation.[4] However, chromium reagents are toxic and require careful handling and disposal.
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Potassium Permanganate (KMnO₄): A strong oxidizing agent that can also be used, though it may require more careful control of reaction conditions to avoid over-oxidation or side reactions.[5]
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material (7-hydroxyhinokinin precursor) and the appearance of a new, typically less polar, spot corresponding to the this compound product indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate stain) can help visualize the spots.
Q4: What are the typical yields for the Dess-Martin periodinane oxidation of the 7-hydroxyhinokinin precursor?
A4: Based on the enantioselective total synthesis of (+)-7-Oxohinokinin, the oxidation of the 7-hydroxy precursor using Dess-Martin periodinane has been reported to proceed in high yield, typically around 95%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Degraded Dess-Martin Periodinane (DMP): DMP is sensitive to moisture and can degrade over time. | 1. Use freshly opened or properly stored DMP. If degradation is suspected, a fresh batch should be used. |
| 2. Insufficient amount of DMP: Stoichiometry is crucial for a complete reaction. | 2. Ensure at least 1.5 equivalents of DMP are used relative to the starting alcohol. | |
| 3. Low Reaction Temperature: While the reaction is typically run at room temperature, lower temperatures can slow down the rate. | 3. Ensure the reaction is maintained at room temperature (around 20-25 °C). Gentle warming to 30-35 °C can be attempted if the reaction is sluggish, but should be monitored carefully for side product formation. | |
| Formation of Side Products | 1. Over-oxidation: Although less common with DMP for secondary alcohols, prolonged reaction times or excessive heating can lead to side reactions. | 1. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
| 2. Presence of Water: Water can affect the efficiency of the DMP oxidation. | 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Difficult Work-up/Purification | 1. Incomplete Quenching: Residual DMP or its byproducts can complicate purification. | 1. Quench the reaction thoroughly with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining DMP and its byproducts. |
| 2. Emulsion during Extraction: The presence of finely divided solids can lead to the formation of an emulsion during the aqueous work-up. | 2. After quenching, dilute the reaction mixture with a larger volume of the organic solvent and wash with brine. If an emulsion persists, filtration through a pad of celite can be effective. | |
| 3. Co-elution of Product and Byproducts: The iodinane byproducts of the DMP oxidation can sometimes co-elute with the desired product during column chromatography. | 3. After the aqueous work-up, ensure the organic layer is thoroughly washed with saturated aqueous sodium bicarbonate to remove acetic acid, followed by a wash with saturated aqueous sodium thiosulfate. If problems persist, a modified work-up involving precipitation of the byproducts by adding a non-polar solvent like hexanes or ether before filtration can be attempted. |
Experimental Protocols
Dess-Martin Periodinane Oxidation of 7-Hydroxyhinokinin Precursor
This protocol is adapted from the supplementary information of the total synthesis of (+)-7-Oxohinokinin reported in Organic & Biomolecular Chemistry, 2022, 20, 2691.
Materials:
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7-hydroxyhinokinin precursor
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Dess-Martin periodinane (DMP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of the 7-hydroxyhinokinin precursor (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.5 eq) in one portion at room temperature.
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The reaction mixture is stirred at room temperature and the progress is monitored by TLC. The reaction is typically complete within 1-2 hours.
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Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
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The mixture is stirred vigorously for 15-20 minutes until the organic layer becomes clear.
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The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
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The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.
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The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data Summary
| Oxidizing Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| Dess-Martin Periodinane (DMP) | 7-hydroxyhinokinin precursor | Dichloromethane (DCM) | Room Temperature | 1-2 h | ~95% | Org. Biomol. Chem., 2022, 20 , 2691 |
Visualizations
References
How to resolve inconclusive NOESY analysis for 7-Oxohinokinin stereochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in determining the stereochemistry of 7-Oxohinokinin, particularly when Nuclear Overhauser Effect Spectroscopy (NOESY) analysis yields inconclusive results.
Frequently Asked Questions (FAQs)
Q1: Why is my NOESY experiment for this compound not showing clear correlations to define the stereochemistry?
A1: Inconclusive NOESY data for this compound can arise from several factors related to its molecular properties:
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Molecular Size and Tumbling Rate: this compound falls into a category of medium-sized molecules. For molecules of this size, the Nuclear Overhauser Effect (NOE) can be close to zero, making the correlations very weak or undetectable.[1][2][3][4] The effectiveness of the NOE is dependent on the rate of molecular tumbling in solution.
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Conformational Flexibility: The butyrolactone ring and the side chains of this compound possess considerable conformational flexibility. This means the molecule does not exist in a single, rigid conformation in solution. NOESY measures the average distance between protons, so if multiple conformations are present, the average distance may be too large to produce a strong NOE signal, or different conformations may lead to the cancellation of NOE effects.
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Signal Overlap: The 1H NMR spectrum of this compound may have overlapping signals, especially in the aromatic regions or between protons on the butyrolactone ring and the benzylic positions. This overlap can make it difficult to unambiguously identify specific cross-peaks.
Q2: What are the immediate alternative NMR experiments I can perform if NOESY fails?
A2: If you encounter inconclusive NOESY results, the following NMR experiments are recommended:
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Rotating-Frame Overhauser Effect Spectroscopy (ROESY): This is often the best alternative for medium-sized molecules where NOESY fails.[1][2][3][4][5] ROESY detects correlations through space, similar to NOESY, but the effect is always positive regardless of the molecular tumbling rate, thus avoiding the issue of zero NOE for mid-sized molecules.
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J-Resolved Spectroscopy (JRES): If signal overlap is the primary issue, a 2D J-resolved experiment can be very helpful. This technique separates chemical shifts and coupling constants onto two different axes, which can resolve overlapping multiplets in the 1D spectrum.[6][7][8][9]
Q3: Can chemical modification of this compound help in determining its stereochemistry?
A3: Yes, chemical derivatization is a powerful strategy. By converting the molecule into a diastereomer with a chiral derivatizing agent (CDA), you can exaggerate the differences in the NMR spectra between the two possible stereoisomers.[10][11][12][13] A common method is Mosher's ester analysis , which is particularly useful for determining the absolute configuration of secondary alcohols, although modifications would be needed for a ketone like this compound. The principle involves creating diastereomers whose NMR signals are more easily distinguished.[14][15][16][17]
Q4: Are there any computational methods that can assist in assigning the stereochemistry?
A4: Absolutely. Computational chemistry is a valuable tool when experimental NMR data is ambiguous. The DP4+ analysis is a widely used method that involves calculating the NMR chemical shifts for all possible stereoisomers of your molecule using density functional theory (DFT) and then comparing the calculated shifts with the experimental data to determine the most probable isomer.[18]
Troubleshooting Guides
Guide 1: Optimizing NMR Experiments for Flexible Molecules
This guide provides a step-by-step workflow for obtaining unambiguous stereochemical information for this compound when initial NOESY experiments are inconclusive.
Caption: Troubleshooting workflow for inconclusive NOESY.
Guide 2: Data Comparison for Alternative Methods
This table summarizes the key parameters and expected outcomes for the recommended alternative techniques.
| Technique | Primary Application for this compound | Key Parameters to Analyze | Expected Outcome |
| ROESY | Overcoming zero NOE for medium-sized molecules.[1][2][3][4][5] | Positive cross-peaks indicating spatial proximity. | Clear through-space correlations between protons, allowing for the determination of relative stereochemistry. |
| J-Resolved Spectroscopy | Resolving overlapping multiplets.[6][7][8][9] | Separation of chemical shifts (F2 axis) and coupling constants (F1 axis). | Simplified 1D projection with singlets for each proton, enabling accurate measurement of coupling constants for dihedral angle analysis. |
| Chemical Derivatization | Creating distinguishable diastereomers.[10][11][12][13] | Differences in chemical shifts (Δδ) between the two diastereomeric derivatives. | Exaggerated spectral differences between stereoisomers, leading to an unambiguous assignment. |
| DP4+ Analysis | Statistical determination of the most likely stereoisomer.[18] | Probability score based on the correlation between calculated and experimental 1H and 13C chemical shifts. | A high probability score (e.g., >95%) for one of the possible diastereomers. |
Experimental Protocols
Protocol 1: ROESY Experiment
Objective: To obtain through-space correlations for this compound to determine relative stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) to a final volume of 0.6 mL in a 5 mm NMR tube. The sample should be free of particulate matter.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥ 500 MHz is recommended).
-
Tune and match the probe for 1H.
-
Perform standard shimming procedures to optimize magnetic field homogeneity.
-
-
ROESY Pulse Sequence:
-
Use a standard ROESY pulse sequence (e.g., roesyesgp).
-
Mixing Time (p15): This is a crucial parameter. For a molecule the size of this compound, start with a mixing time of 200-300 ms. It may be necessary to run a series of ROESY experiments with varying mixing times (e.g., 150 ms, 250 ms, 400 ms) to find the optimal value.
-
Number of Scans (ns): 8-16 scans per increment.
-
Number of Increments (td1): 256-512 increments in the indirect dimension.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Analyze the resulting 2D spectrum for cross-peaks, which will have the same phase as the diagonal peaks.
-
Caption: ROESY experimental workflow.
Protocol 2: Chiral Derivatization with Mosher's Acid (Conceptual Adaptation)
Objective: To create diastereomers of a derivative of this compound to aid in stereochemical assignment. Since this compound is a ketone, it must first be reduced to the corresponding alcohol.
Methodology:
-
Reduction of this compound:
-
Reduce the 7-oxo group to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH4). This will create a mixture of diastereomeric alcohols.
-
Separate the diastereomeric alcohols using chromatography (e.g., HPLC or column chromatography).
-
-
Mosher Ester Formation (for each separated alcohol):
-
In two separate reactions, react an enantiomerically pure alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl, respectively, in the presence of a non-nucleophilic base (e.g., pyridine).
-
Purify the resulting Mosher esters.
-
-
NMR Analysis:
-
Acquire 1H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons near the newly formed stereocenter.
-
The sign of the Δδ values can be used to determine the absolute configuration of the alcohol.[14][15][16][17]
-
Caption: Mosher's ester analysis workflow for this compound derivative.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improved two-dimensional J-resolved spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Overcoming solubility issues with 7-Oxohinokinin in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with 7-Oxohinokinin, particularly concerning its solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound for my in vitro assay. What is the recommended solvent?
A1: this compound, like many lignans, is expected to have poor aqueous solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). For cellular assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it with your aqueous culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q2: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80, into your final assay medium can help to maintain the solubility of hydrophobic compounds by forming micelles[1].
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Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility[2]. You may consider pre-incubating this compound with a suitable cyclodextrin before final dilution.
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Lowering the Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.
Q3: What is the expected biological activity of this compound?
A3: While specific data for this compound is limited, its parent compound, hinokinin, has demonstrated several biological activities, including anti-inflammatory, cytotoxic, and anti-trypanosomal effects[3][4]. It is plausible that this compound exhibits similar activities. For instance, hinokinin has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 through an NF-κB-dependent mechanism[5].
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to solubilizing this compound for biological assays.
Problem: this compound powder will not dissolve directly in aqueous buffers or cell culture media.
Solution Workflow:
Caption: Workflow for dissolving this compound.
Quantitative Data Summary
The following tables summarize the reported biological activities of the related lignan, hinokinin, which may serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Activity of Hinokinin
| Assay | Cell Line/Model | Endpoint | IC₅₀ / Effect | Reference |
| Superoxide Generation | Human Neutrophils | Inhibition | 0.06 ± 0.12 µg/mL | [1] |
| Elastase Release | Human Neutrophils | Inhibition | 24.7 ± 6.2% at 10 µg/mL | [1] |
| Nitric Oxide (NO) Generation | RAW 264.7 Macrophages | Inhibition | 21.56 ± 1.19 µM | [1] |
| Paw Edema | Rat | Reduction | 63% at 30 mg/kg | [1] |
| Acetic Acid-induced Writhing | Mice | Inhibition | 97% | [1] |
| Cytokine Production (TNF-α, IL-6) | THP-1 Cells | Inhibition | NF-κB dependent | [5][6] |
Table 2: Cytotoxicity of Hinokinin
| Cell Line | Cell Type | ED₅₀ (µg/mL) | Reference |
| P-388 | Murine Leukemia | < 4 | [5] |
| HT-29 | Human Colon Adenocarcinoma | < 4 | [5] |
| B16F10 | Murine Melanoma | < 4 | [5] |
| HeLa | Human Cervical Carcinoma | < 4 | [5] |
| MK-1 | Human Uterine Carcinoma | < 4 | [5] |
| HuH-7 | Human Hepatoma | Induces apoptosis | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
Caption: Experimental workflow for an MTT cytotoxicity assay.
Protocol 2: Anti-inflammatory Assay - Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on NO production in LPS-stimulated macrophages.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution in 100% DMSO and sterilize as described in Protocol 1.
-
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment and Stimulation:
-
Prepare dilutions of this compound in DMEM.
-
Pre-treat the cells with 100 µL of medium containing various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group (no LPS stimulation) should be included.
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite in the samples.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
-
Signaling Pathway Diagram
The anti-inflammatory effects of related lignans have been linked to the inhibition of the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hinokinin, an emerging bioactive lignan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Standard operating procedures for consistent 7-Oxohinokinin viability assays
This technical support center provides standard operating procedures, troubleshooting guides, and frequently asked questions (FAQs) for conducting consistent and reliable cell viability assays with 7-Oxohinokinin. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound is a dibenzylbutyrolactone lignan. While specific data on its mechanism is limited, related lignans have been shown to possess anti-proliferative and cytotoxic effects against various cancer cell lines. The expected effect of this compound in a viability assay is a dose-dependent decrease in the number of viable cells.
Q2: Which cell viability assay is best for this compound?
The choice of assay depends on your specific experimental needs and available equipment. Common and suitable assays include:
-
MTT Assay: A colorimetric assay measuring metabolic activity. It is widely used but can be susceptible to interference from colored compounds or compounds that affect cellular redox potential.
-
MTS/XTT Assays: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.
-
Resazurin (AlamarBlue®) Assay: A fluorescent assay that is generally more sensitive than colorimetric assays and is also an indicator of metabolic activity.[1]
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ATP Assay (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that measures the level of ATP in viable cells.
It is often recommended to use more than one type of viability assay to confirm results, as different assays measure different aspects of cell health.[2][3]
Q3: What is a typical starting concentration range for this compound in a viability assay?
For novel compounds like this compound, a broad range of concentrations should be tested initially. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations. For a related lignan, (-)-isopolygamain, IC50 values were observed in the low micromolar range (2.95 µM to 4.65 µM) in MDA-MB-231 and HCT-116 cell lines, respectively. This suggests that a concentration range spanning from at least 10 µM down to 1 µM would be a reasonable starting point for determining the IC50 of this compound.
Q4: How long should I incubate the cells with this compound?
Incubation times can vary depending on the cell line and the expected mechanism of action of the compound. Typical incubation times for anti-proliferative compounds are 24, 48, and 72 hours. A 48 or 72-hour incubation is often sufficient to observe significant effects on cell viability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.- Use a multichannel pipette and ensure proper calibration. |
| Unexpected color change in MTT/Resazurin assay (even in cell-free wells) | - this compound may directly react with the assay reagent.- The solvent used to dissolve this compound may interfere with the assay. | - Run a control plate with this compound and the assay reagent in cell-free media to check for direct chemical reactions.- If interference is observed, consider switching to an alternative assay (e.g., ATP-based assay).- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| No dose-dependent decrease in viability observed | - The concentration range tested is too low.- The incubation time is too short.- The compound is not cytotoxic to the chosen cell line.- The compound has precipitated out of solution. | - Test a higher range of concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Confirm the compound's activity in a different, potentially more sensitive, cell line.- Check the solubility of this compound in your culture medium. You may need to adjust the solvent or concentration. |
| IC50 values are inconsistent between experiments | - Variations in cell passage number or health.- Differences in incubation conditions (CO2, temperature, humidity).- Inconsistent timing of reagent addition and reading. | - Use cells within a consistent and low passage number range.- Ensure consistent cell confluence at the time of treatment.- Standardize all incubation times and conditions.- Calibrate all equipment regularly. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data
The following table presents example IC50 values for a lignan, (-)-isopolygamain, which is structurally related to this compound. These values can serve as a preliminary reference for designing experiments with this compound.
| Compound | Cell Line | IC50 (µM) |
| (-)-Isopolygamain | MDA-MB-231 (Triple Negative Breast Cancer) | 2.95 ± 0.61 |
| (-)-Isopolygamain | HCT-116 (Colon Cancer) | 4.65 ± 0.68 |
| Data from Paulin et al., Org. Biomol. Chem., 2022. |
Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow for a standard MTT cell viability assay.
Potential Signaling Pathway for Lignan-Induced Cytotoxicity
The following diagram illustrates a potential signaling pathway through which lignans like this compound might exert their cytotoxic effects, based on the mechanisms of related compounds. This pathway involves the induction of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis.
Caption: A potential signaling pathway for this compound cytotoxicity.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting common issues in this compound viability assays.
Caption: A troubleshooting flowchart for viability assay issues.
References
- 1. Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting 7-Oxohinokinin instability in solution
Technical Support Center: 7-Oxohinokinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. What could be the cause?
A1: Discoloration of your this compound solution, often appearing as a yellowish or brownish tint, is a common indicator of degradation. This can be caused by several factors, including:
-
Oxidation: As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), the presence of metal ions, or high temperatures.
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pH Instability: Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of lignans. Phenolic compounds, in particular, can be unstable at high pH.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to the degradation of the compound.
Q2: I'm observing a decrease in the expected biological activity of my this compound stock solution. Why might this be happening?
A2: A decrease in biological activity is often directly linked to the degradation of the this compound molecule. The formation of degradation products alters the chemical structure of the compound, which can lead to a loss of its intended therapeutic or biological effect. It is crucial to ensure proper storage and handling to maintain the integrity of the compound.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but for no longer than a few days.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing the container, especially for long-term storage.
Q4: Which solvents are best for dissolving and storing this compound?
A4: this compound is a lipophilic compound. The choice of solvent can impact its stability.
-
Recommended: DMSO, ethanol, or methanol are commonly used for initial stock solutions.
-
Aqueous Solutions: For experiments requiring aqueous buffers, it is advisable to prepare these solutions fresh from a concentrated stock just before use. The stability of this compound in aqueous media, particularly at neutral or alkaline pH, is expected to be limited.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | 1. Prepare fresh solutions from a new stock of solid compound.2. Review storage conditions of the stock solution.3. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Precipitate forms in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the concentration is within the solubility limits for the chosen solvent.2. For aqueous solutions, consider using a co-solvent or preparing a fresh dilution from a stock in an organic solvent.3. Filter the solution before use if a precipitate is observed, but be aware this may lower the effective concentration. |
| Inconsistent experimental results. | Instability of this compound under experimental conditions. | 1. Assess the stability of this compound under your specific experimental conditions (pH, temperature, light exposure).2. Minimize the time the compound is in solution before use.3. Include a positive control with a freshly prepared solution in each experiment. |
Quantitative Data on Stability
| Condition | Duration | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 10 - 20% | Epimers, hydrolyzed lactone ring products |
| Alkaline Hydrolysis (0.1 M NaOH) | 8 hours | 25°C | 20 - 40% | Ring-opened products, phenolic degradation |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | 15 - 30% | Oxidized phenolic rings (quinones), side-chain oxidation products |
| Photostability (UV light, 254 nm) | 48 hours | 25°C | 25 - 50% | Photodegradation products, dimers |
| Thermal (Dry Heat) | 72 hours | 80°C | 5 - 15% | Thermally induced degradation products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound.
1. Instrumentation and Columns:
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HPLC system with a UV or DAD detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[2]
2. Mobile Phase:
-
A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
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Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
3. Detection:
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this can be determined by a UV scan, typically around 280 nm for lignans).[2]
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).
5. Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main peak from degradation products generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.[1]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm) for 48 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 72 hours. Dissolve in the mobile phase for analysis.
3. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with a control sample (unstressed).
-
Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed degradation pathways for this compound.
References
Technical Support Center: Enhancing 7-Oxohinokinin Extraction Efficiency
Welcome to the technical support center for the extraction of 7-Oxohinokinin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting lignans like this compound from plant materials?
A1: Common methods for lignan extraction include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method often depends on the stability of the target compound, the solvent used, and the desired extraction time and efficiency.
Q2: Which solvents are most effective for this compound extraction?
A2: The choice of solvent is critical and depends on the polarity of the target lignan. For lignans in general, methanol, ethanol, and their aqueous mixtures are commonly used. For the closely related lignan, (-)-hinokinin, methanol has been successfully used in Soxhlet extraction from Piper cubeba fruits. Chloroform has also been used for the extraction of other lignans from the same plant source.
Q3: What is a typical yield for this compound from a natural source?
A3: The yield of this compound can vary significantly based on the plant source, geographical location, and the extraction method employed. For the structurally similar lignan, (-)-hinokinin, isolated from Piper cubeba, the content has been found to range from 0.005% to 0.109% (m/m).[1]
Q4: How can I improve the purity of my this compound extract?
A4: Post-extraction purification is crucial. This can be achieved through techniques like liquid-liquid partitioning to separate compounds based on their polarity. For instance, partitioning a methanolic extract with petroleum ether can help in removing non-polar impurities. Further purification can be achieved using column chromatography with silica gel.
Q5: My extraction yield is low. What are the potential causes?
A5: Low extraction yields can be attributed to several factors:
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Improper Solvent Choice: The solvent may not be optimal for solubilizing this compound.
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Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the compound from the plant matrix.
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Inadequate Particle Size: If the plant material is not ground to a fine powder, the solvent may not be able to penetrate the plant cells effectively.
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Suboptimal Temperature: For methods like Soxhlet extraction, the temperature needs to be high enough to increase solvent efficiency without degrading the target compound.
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Poor Quality of Plant Material: The concentration of the target compound can vary depending on the age, part of the plant used, and growing conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Plant material not properly prepared (e.g., not finely ground).4. Low concentration of this compound in the source material. | 1. Experiment with solvents of varying polarities (e.g., methanol, ethanol, chloroform).2. Increase the extraction time or temperature, monitoring for potential degradation.3. Ensure the plant material is dried and finely powdered to increase surface area.4. Source plant material from a reliable supplier and consider analyzing a small sample for lignan content before large-scale extraction. |
| Co-extraction of a Large Amount of Impurities | 1. Solvent is too non-polar or too polar, extracting a wide range of compounds.2. Lack of a pre-extraction (defatting) step. | 1. Use a solvent with intermediate polarity or perform sequential extractions with solvents of increasing polarity.2. For oil-rich plant material like seeds, perform a pre-extraction with a non-polar solvent like hexane to remove lipids before the main extraction. |
| Degradation of this compound During Extraction | 1. High temperatures used in methods like Soxhlet extraction.2. Prolonged exposure to light or air. | 1. Consider using a lower boiling point solvent or switch to a non-thermal extraction method like ultrasound-assisted extraction (UAE).2. Protect the extraction setup from direct light and consider performing the extraction under an inert atmosphere (e.g., nitrogen). |
| Difficulty in Isolating this compound from the Crude Extract | 1. Complex mixture of compounds with similar polarities.2. Inefficient chromatographic separation. | 1. Employ liquid-liquid partitioning to simplify the extract before chromatography.2. Optimize the mobile phase for column chromatography to improve the separation of compounds. Thin Layer Chromatography (TLC) can be used for rapid optimization.3. Consider using more advanced purification techniques like preparative HPLC. |
| Inconsistent Results Between Batches | 1. Variation in the quality of the plant material.2. Inconsistent extraction parameters. | 1. Standardize the source and pre-treatment of the plant material.2. Strictly control all extraction parameters, including solvent-to-solid ratio, temperature, and time. |
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of lignans, which can serve as a reference for optimizing this compound extraction.
Table 1: Extraction of (-)-Hinokinin from Piper cubeba
| Parameter | Value | Reference |
| Plant Material | Powdered fruits | [1] |
| Extraction Method | Soxhlet | [1] |
| Solvent | Methanol | [1] |
| Extraction Time | 12 hours | [1] |
| Yield (% m/m) | 0.005 - 0.109 | [1] |
Table 2: Extraction of (-)-Cubebin from Piper cubeba
| Parameter | Value | Reference |
| Plant Material | Dried fruit powder | [2] |
| Extraction Method | Soxhlet | [2] |
| Solvent | Chloroform | [2] |
| Extraction Time | 3 hours | [2] |
| Post-extraction | Partitioned with petroleum ether | [2] |
Experimental Protocols
Protocol 1: Soxhlet Extraction of Lignans from Piper cubeba Fruits
This protocol is based on the successful extraction of (-)-hinokinin, a lignan structurally similar to this compound.
1. Materials and Equipment:
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Dried fruits of Piper cubeba
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Grinder or pulverizer
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Soxhlet apparatus (including round bottom flask, extraction chamber, and condenser)
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Heating mantle
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Methanol (analytical grade)
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Rotary evaporator
-
Filter paper
2. Methodology:
-
Sample Preparation: Grind the dried fruits of Piper cubeba into a fine powder to increase the surface area for extraction.
-
Soxhlet Setup:
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Accurately weigh the powdered plant material (e.g., 100 g) and place it in a porous thimble.
-
Place the thimble inside the extraction chamber of the Soxhlet apparatus.
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Fill a round bottom flask with a sufficient volume of methanol (e.g., 500 mL).
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Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser connected to a water source.
-
-
Extraction:
-
Heat the methanol to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.
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Allow the extraction to proceed for 12 hours.[1] The solvent will syphon back into the round bottom flask periodically, carrying the extracted compounds.
-
-
Solvent Evaporation:
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After 12 hours, turn off the heating mantle and allow the apparatus to cool.
-
Dismantle the setup and transfer the methanolic extract from the round bottom flask to a rotary evaporator.
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Evaporate the methanol under reduced pressure to obtain the crude extract.
-
-
Further Processing:
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The crude extract can be further purified using techniques like column chromatography to isolate this compound.
-
Visualizations
Caption: General workflow for the extraction and isolation of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
Preventing degradation of 7-Oxohinokinin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 7-Oxohinokinin during storage and experimental handling. The information is presented in a question-and-answer format to address specific issues you may encounter.
Disclaimer: Specific degradation pathways and stability-indicating methods for this compound are not extensively documented in publicly available literature. Therefore, this guide is based on the general stability of related lignan compounds and established principles of pharmaceutical forced degradation studies. The provided protocols and troubleshooting advice should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the general knowledge of lignan stability, the primary factors that can lead to the degradation of this compound include:
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Moisture: Lignans can be susceptible to hydrolysis.[1]
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Light: Exposure to UV or visible light can induce photolytic degradation.[1]
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High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[1]
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Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, or certain metal ions.
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pH: Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
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Light: Protect from light by storing in an amber vial or a light-blocking container.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Form: Store as a dry powder. If in solution, use a suitable, dry, and aprotic solvent and store at low temperatures.
Q3: I am dissolving this compound for my experiments. What solvents are recommended to minimize degradation?
A3: For optimal stability in solution, it is recommended to use anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at -20°C or below in tightly sealed containers, protected from light.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound purity over time in storage. | Improper storage conditions (exposure to light, moisture, or high temperature). | 1. Review your storage protocol against the recommended conditions (see FAQ 2). 2. Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. 3. Ensure storage containers are properly sealed. |
| Appearance of unexpected peaks in my chromatogram. | Degradation of this compound. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method (see Experimental Protocols) to separate the parent compound from its degradants. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | 1. Assess the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Consider preparing fresh solutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol or Acetonitrile (HPLC grade)
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Water (HPLC grade)
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pH meter
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Heating block or water bath
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Photostability chamber
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 M NaOH.
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Dilute with mobile phase to a suitable concentration for HPLC analysis.
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Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate at 60°C for 24 hours.
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Neutralize the solution with 0.1 M HCl.
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Dilute with mobile phase for HPLC analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
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Dilute with mobile phase for HPLC analysis.
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-
Thermal Degradation:
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Place the solid compound in an oven at 105°C for 48 hours.
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Dissolve the stressed powder in a suitable solvent and dilute for HPLC analysis.
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Photolytic Degradation:
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Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
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Prepare samples for HPLC analysis.
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Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to observe the extent of degradation and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD/PDA detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or the λmax of this compound) |
| Injection Volume | 10 µL |
Method Development and Validation:
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Method Development: Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to elute all components. Analyze the samples from the forced degradation study to ensure separation between the parent peak and all degradation product peaks. Optimize the gradient for better resolution and shorter run times.
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Validation (as per ICH Q2(R1) guidelines):
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Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
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Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
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Accuracy: Determine the closeness of the test results to the true value.
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Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
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Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
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Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Experimental workflow for a stability study.
References
Addressing batch-to-batch variability in synthetic 7-Oxohinokinin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 7-Oxohinokinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bioactive lignan, a class of natural products found in various plants. It belongs to the dibenzylbutyrolactone lignan family and is characterized by a ketone group at the C7 position. Due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, synthetic this compound is of significant interest in drug discovery and development.
Q2: What are the common sources of batch-to-batch variability in the synthesis of this compound?
A2: Batch-to-batch variability in the synthesis of this compound can arise from several factors:
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Quality of Starting Materials: Impurities or variations in the purity of precursors can significantly impact reaction outcomes.
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Reaction Conditions: Minor deviations in temperature, reaction time, stoichiometry of reagents, and atmospheric moisture can lead to inconsistent yields and impurity profiles.
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Oxidation Step: The oxidation of the benzylic position to form the ketone is a critical step and can be sensitive to the choice of oxidant, reaction time, and temperature, potentially leading to over-oxidation or side-product formation.
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Purification Methods: Inconsistent purification techniques, such as column chromatography or crystallization, can result in varying levels of purity.
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Scale of the Reaction: Scaling up the synthesis can introduce new challenges related to heat and mass transfer, which may not be present at a smaller scale.
Q3: How can I ensure the quality and consistency of my starting materials?
A3: To ensure the quality of your starting materials, it is recommended to:
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Source high-purity reagents from reputable suppliers.
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Characterize the starting materials using techniques like NMR, Mass Spectrometry, and HPLC to confirm their identity and purity before use.
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Store sensitive reagents under appropriate conditions (e.g., under inert atmosphere, protected from light and moisture) to prevent degradation.
Q4: What are the key analytical techniques for characterizing synthetic this compound and identifying impurities?
A4: The following analytical techniques are crucial for the characterization and quality control of synthetic this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify impurities.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ketone and lactone carbonyls.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents were added in the correct stoichiometry. |
| Degradation of product | This compound may be sensitive to prolonged exposure to harsh conditions. Minimize reaction and work-up times where possible. Use appropriate purification techniques that are not overly aggressive. |
| Suboptimal oxidation conditions | The choice and amount of oxidizing agent are critical. Perform small-scale optimization experiments to determine the ideal oxidant (e.g., PCC, PDC, Dess-Martin periodinane) and reaction conditions for the benzylic oxidation step. |
| Poor quality of starting materials | As mentioned in the FAQs, ensure the purity and integrity of your starting materials through proper characterization and storage. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Side reactions during synthesis | Over-oxidation can be a common side reaction. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. The formation of diastereomers is also possible; purification by chiral HPLC or SFC may be necessary if the desired stereoisomer is not obtained selectively. |
| Incomplete removal of reagents or byproducts | Ensure that the work-up procedure is effective in removing unreacted reagents and byproducts. This may involve aqueous washes with acidic, basic, or brine solutions. |
| Ineffective purification | Optimize the column chromatography conditions (e.g., silica gel grade, solvent system) to achieve better separation of the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective purification method. |
Issue 3: Inconsistent Stereoselectivity
| Potential Cause | Suggested Solution | | Racemization | The stereocenters in the butyrolactone ring can be susceptible to epimerization under certain conditions (e.g., strong base or acid). Use mild reaction and purification conditions to preserve the desired stereochemistry. | | Non-stereoselective reaction step | If a particular step is not highly stereoselective, consider using a chiral catalyst or auxiliary to improve the stereochemical outcome. Chiral purification may be required as a final step. |
Data Presentation
Table 1: Representative Batch-to-Batch Variability in this compound Synthesis
| Batch ID | Scale (mmol) | Oxidizing Agent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| A-01 | 1.0 | PCC | 4 | 65 | 95.2 |
| A-02 | 1.0 | PCC | 6 | 62 | 94.8 |
| B-01 | 1.0 | Dess-Martin | 2 | 75 | 98.1 |
| B-02 | 1.0 | Dess-Martin | 2.5 | 72 | 97.5 |
| C-01 | 5.0 | PCC | 5 | 58 | 93.5 |
| C-02 | 5.0 | Dess-Martin | 3 | 68 | 96.9 |
Note: This table presents illustrative data based on typical synthetic outcomes and is intended to highlight potential sources of variability. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Hinokinin
This protocol describes a general procedure for the oxidation of a precursor, such as hinokinin, to this compound.
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Preparation: To a solution of the starting lignan (e.g., hinokinin) (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) is added an oxidizing agent (e.g., pyridinium chlorochromate (PCC), 1.5 equivalents).
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Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or HPLC.
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Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. The filtrate is concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
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Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, MS, and HPLC analysis.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Proposed inhibitory signaling pathway of this compound.
Technical Support Center: Chromatographic Resolution of 7-Oxohinokinin
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 7-Oxohinokinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
A1: this compound is a dibenzylbutyrolactone lignan, a class of natural polyphenols.[1][2][3] The primary challenge in its chromatography stems from its potential for complex interactions with the stationary phase and the presence of stereoisomers, which requires enantioselective separation methods for accurate quantification and characterization.[4][5]
Q2: What is the most common chromatographic mode for analyzing lignans like this compound?
A2: High-Performance Liquid Chromatography (HPLC) using reversed-phase columns, such as C18, is the most common and suitable method for the analysis of lignans.[4] This approach separates compounds based on their hydrophobicity.
Q3: Why is chiral separation important for this compound?
A3: Like many natural products, this compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities. Therefore, separating them using chiral chromatography is crucial for accurate pharmacological assessment and quality control.[5] Chiral stationary phases (CSPs) are typically required for this purpose.[6]
Q4: What are the typical detection wavelengths for lignans?
A4: Lignans, including this compound, absorb UV light. Common detection wavelengths for HPLC analysis are 254 nm and 280 nm.[7]
Q5: How should I prepare a sample of this compound from a plant matrix?
A5: Sample preparation typically involves extraction with a polar organic solvent like methanol or ethanol, sometimes mixed with a small percentage of water to improve penetration into the plant matrix.[8][9] A sequential extraction, starting with a non-polar solvent to remove lipids followed by a polar solvent for the lignans, can also be effective.[4] Subsequent cleanup steps using techniques like Solid Phase Extraction (SPE) may be necessary to remove interfering compounds.
Troubleshooting Guide
Poor resolution in the chromatography of this compound can manifest as peak tailing, peak fronting, split peaks, or broad peaks. Below are common causes and solutions for these issues.
Problem: Peak Tailing
Peak tailing is the most common distortion, where the latter half of the peak is wider than the front half.
| Potential Cause | Solution |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing. Solutions: 1. Operate the mobile phase at a lower pH (e.g., pH 3) to suppress the ionization of silanol groups. 2. Use a highly deactivated, end-capped column where residual silanols have been chemically blocked. 3. Add a competing base, like diethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to saturate the active sites.[10] |
| Column Overload | Injecting too much sample can saturate the stationary phase.[3] |
| Column Bed Deformation | A void at the column inlet or a partially blocked frit can distort the sample band. |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector cell can cause band broadening and tailing. |
Problem: Poor Resolution / Overlapping Peaks
This occurs when two or more peaks are not adequately separated.
| Potential Cause | Solution |
| Insufficient Separation Power | The chosen column and mobile phase may not be selective enough for this compound and other compounds in the sample. |
| Low Column Efficiency | The column may be old or contaminated, leading to broader peaks. |
Experimental Protocols
As specific validated methods for this compound are not widely published, the following protocols provide a starting point for method development based on the analysis of similar dibenzylbutyrolactone lignans.
Sample Preparation from Plant Material
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Grinding: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of 80% methanol.[9]
-
Sonicate for 60 minutes at approximately 45°C.[9]
-
Centrifuge the mixture and collect the supernatant.
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Repeat the extraction process on the pellet for exhaustive extraction.
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Combine the supernatants.
-
-
Cleanup (Optional): If the extract is complex, use a C18 Solid Phase Extraction (SPE) cartridge to remove highly polar and non-polar interferences.
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Final Preparation: Evaporate the solvent from the final extract and redissolve the residue in the initial mobile phase for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
Representative HPLC Method for Achiral Analysis
This method is for quantifying total this compound without separating enantiomers.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient (e.g., start with 40% Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 - 20 µL |
Representative Method for Chiral Separation
This protocol is a starting point for separating the enantiomers of this compound. Chiral method development is often empirical.[5]
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralpak IA or IC, 250 mm x 4.6 mm, 5 µm)[10][11] |
| Mobile Phase | n-Hexane / Dichloromethane (e.g., 100:5 v/v)[11] or a mixture of alcohols like Methanol/Ethanol with 0.1% Diethylamine[10] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 5°C - 25°C (lower temperatures can improve chiral resolution)[11] |
| Detection Wavelength | 254 nm or Circular Dichroism (CD) detector[11] |
| Injection Volume | 10 µL |
Visualizations
Below are diagrams illustrating common workflows in chromatographic analysis.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for developing an HPLC method for this compound.
References
- 1. Dibenzylbutyrolactone Lignans – A Review of Their Structura...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Confirming the Absolute Stereochemistry of 7-Oxohinokinin: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of analytical techniques for confirming the absolute stereochemistry of 7-Oxohinokinin, a dibenzylbutyrolactone lignan with potential biological activity. We present a summary of quantitative data, detailed experimental protocols for key methods, and visual workflows to aid in the selection of the most appropriate analytical strategy.
The definitive confirmation of the absolute stereochemistry of (+)-7-Oxohinokinin has been achieved through its enantioselective total synthesis. This approach provides an unequivocal assignment by building the molecule from a chiral precursor of known configuration. However, several other powerful analytical techniques are commonly employed to determine the absolute stereochemistry of chiral molecules. This guide compares the application of total synthesis with other prevalent methods: Mosher's Method, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy, and X-ray Crystallography.
Comparative Analysis of Stereochemical Determination Methods
The selection of a method for determining absolute stereochemistry depends on factors such as the amount of sample available, the presence of suitable functional groups, and whether the compound crystallizes. The following table summarizes key quantitative data and characteristics of each method, with specific data for (+)-7-Oxohinokinin where available.
| Method | Key Parameter | (+)-7-Oxohinokinin Data | General Applicability & Remarks |
| Enantioselective Total Synthesis | Specific Rotation ([α]D) | +28.0 (c 0.5, CHCl3)[1] | Provides definitive proof of absolute stereochemistry by relating it to a known chiral starting material. Requires significant synthetic effort. |
| Mosher's Method | Δδ (δS - δR) values | Not available in literature | A sensitive NMR technique for determining the configuration of chiral secondary alcohols and amines. Requires derivatization with Mosher's acid. |
| Circular Dichroism (CD) Spectroscopy | Molar Ellipticity [θ] or Δɛ | Not available in literature | A rapid, non-destructive technique that measures the differential absorption of circularly polarized light. Requires a chromophore near the stereocenter. Comparison with theoretical calculations or known compounds is often necessary. |
| Vibrational Circular Dichroism (VCD) | Differential Absorbance (ΔA) | Not available in literature | Provides detailed structural information from the vibrational transitions of a molecule. Can be used for a wide range of molecules and is particularly powerful when combined with quantum chemical calculations. |
| X-ray Crystallography | Flack Parameter | Not available in literature | Provides the unambiguous three-dimensional structure of a molecule in the solid state, directly revealing its absolute stereochemistry. Requires a single, high-quality crystal. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the discussed methods.
Detailed Experimental Protocols
Enantioselective Total Synthesis of (+)-7-Oxohinokinin
The enantioselective total synthesis of (+)-7-oxohinokinin confirms its absolute configuration by starting from a chiral building block of known stereochemistry. The key steps typically involve the stereoselective construction of the dibenzylbutyrolactone core.
Protocol Outline (Based on Barker et al.[1]):
-
Preparation of the Chiral Lactone: The synthesis commences with the preparation of an enantiomerically enriched β-substituted γ-butyrolactone. This is often achieved through asymmetric catalysis or by using a chiral auxiliary.
-
Aldol Addition: The enolate of the chiral lactone is reacted with an appropriate benzaldehyde derivative in an aldol addition reaction to introduce the second benzyl group. The stereochemistry of this addition is crucial and is controlled by the existing stereocenter and reaction conditions.
-
Oxidation: The resulting secondary alcohol from the aldol addition is then oxidized to the corresponding ketone at the C7 position to yield this compound.
-
Characterization and Comparison: The synthesized (+)-7-oxohinokinin is purified and its spectroscopic data (NMR, IR, MS) and specific rotation are compared with those of the natural product to confirm its identity and absolute stereochemistry.
Mosher's Method (Hypothetical Application to a Precursor of this compound)
Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H NMR spectra.
Protocol:
-
Esterification: A precursor alcohol of this compound (e.g., the C7-hydroxy intermediate) is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the respective (R)- and (S)-MTPA esters.
-
Purification: The resulting diastereomeric esters are purified, typically by chromatography.
-
NMR Analysis: ¹H NMR spectra are recorded for both the (R)- and (S)-MTPA esters.
-
Data Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration based on the established Mosher model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum can be used to determine the absolute configuration by comparing it with the spectra of known compounds or with theoretically calculated spectra.
Protocol:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the wavelength range of interest.
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter. The data is typically plotted as molar ellipticity [θ] or differential molar extinction coefficient (Δε) versus wavelength.
-
Computational Modeling (for ab initio determination):
-
A conformational search of both enantiomers of this compound is performed using molecular mechanics.
-
The geometries of the low-energy conformers are optimized using density functional theory (DFT).
-
The CD spectrum for each conformer is calculated using time-dependent DFT (TD-DFT).
-
A Boltzmann-averaged theoretical CD spectrum is generated for each enantiomer.
-
-
Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra of the two enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of absolute stereochemistry by elucidating the three-dimensional arrangement of atoms in a crystal.
Protocol:
-
Crystallization: Single crystals of this compound suitable for X-ray diffraction are grown. This is often the most challenging step and may require screening of various solvents and crystallization conditions.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of images.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates.
-
Determination of Absolute Configuration: For a non-centrosymmetric space group, the absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.
Conclusion
The enantioselective total synthesis of (+)-7-oxohinokinin provides the most rigorous confirmation of its absolute stereochemistry. However, for novel compounds or when synthesis is not feasible, a combination of spectroscopic and crystallographic methods offers powerful alternatives. Mosher's method provides valuable information for molecules with secondary alcohols, while CD and VCD spectroscopy offer rapid, non-destructive analyses that are particularly powerful when coupled with computational chemistry. X-ray crystallography, when applicable, delivers an unambiguous structural determination. The choice of method will ultimately be guided by the specific characteristics of the molecule under investigation and the resources available to the research team.
References
7-Oxohinokinin vs. Hinokinin: A Comparative Analysis of Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive lignans 7-oxohinokinin and hinokinin. While extensive research has elucidated the diverse biological activities of hinokinin, data on this compound is notably scarce in the current scientific literature, precluding a direct, data-driven comparison. This document summarizes the available experimental data for hinokinin and outlines the standard methodologies for key biological assays to facilitate future comparative studies.
Overview of Bioactivities
Hinokinin, a naturally occurring lignan, has demonstrated a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and anti-trypanosomal effects. In contrast, information regarding the bioactivity of this compound, a derivative of hinokinin, is limited. One study on its enantioselective total synthesis mentions anti-proliferative testing, but specific data for this compound is not provided, with the focus being on other synthesized analogues[1].
Data Presentation: Bioactivity of Hinokinin
The following tables summarize the quantitative data available for the various bioactivities of hinokinin.
Table 1: Cytotoxic Activity of Hinokinin
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| P-388 | Murine Leukemia | 1.54 | [2] |
| HT-29 | Human Colon Adenocarcinoma | 4.61 | [2] |
| A-549 | Human Lung Carcinoma | >10 | [2] |
| MEL-28 | Human Melanoma | >10 | [2] |
| MCF-7 | Human Breast Cancer | 4.30 ± 0.65 | [3] |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [3] |
Table 2: Anti-inflammatory Activity of Hinokinin
| Assay | Cell Line/Model | Target | IC₅₀ (µM) | Reference |
| IL-6 Inhibition | THP-1 | IL-6 Production | 20.5 ± 0.5 | [4] |
| TNF-α Inhibition | THP-1 | TNF-α Production | 77.5 ± 27.5 | [4] |
Table 3: Antimicrobial Activity of Hinokinin
| Microorganism | Type | MIC (µg/mL) | Reference |
| Streptococcus mutans | Gram-positive bacteria | 125 | |
| Streptococcus sobrinus | Gram-positive bacteria | 125 | |
| Streptococcus sanguinis | Gram-positive bacteria | 250 | |
| Enterococcus faecalis | Gram-positive bacteria | 250 | |
| Candida albicans | Fungus | >1000 |
Table 4: Anti-trypanosomal Activity of Hinokinin
| Trypanosoma cruzi Stage | Strain | IC₅₀ (µM) | Reference |
| Amastigotes | Y | 0.7 | |
| Trypomastigotes | Y | 18.36 |
Note: No quantitative bioactivity data for this compound was found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment[5].
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., hinokinin) and incubate for a specified period (e.g., 72 hours)[6].
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C[7][8].
-
Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to dissolve the formazan crystals[5].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[9]. The absorbance is proportional to the number of viable cells.
Antimicrobial Assay: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism[10].
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate[10][11].
-
Inoculation: Inoculate each well with the microbial suspension[11].
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria)[11].
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].
Anti-trypanosomal Activity Assay
This assay evaluates the efficacy of compounds against Trypanosoma cruzi.
-
Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable medium[12]. For assays with intracellular amastigotes, infect mammalian cells (e.g., macrophages) with trypomastigotes[13].
-
Compound Application: Add serial dilutions of the test compound to the parasite cultures or infected cells[13].
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours)[13].
-
Viability Assessment: Determine parasite viability. For epimastigotes and trypomastigotes, this can be done by direct counting or using a viability dye. For intracellular amastigotes, a reporter gene assay (e.g., β-galactosidase) or high-content imaging can be used[13].
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Signaling Pathway Analysis: NF-κB
The anti-inflammatory effects of hinokinin have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Hinokinin is thought to exert its anti-inflammatory effects by interfering with this pathway, thereby reducing the production of inflammatory mediators[4].
Mandatory Visualizations
Caption: NF-κB Signaling Pathway and the inhibitory action of Hinokinin.
Caption: General workflow for a cytotoxicity assay using the MTT method.
References
- 1. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (−)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Synthesis and evaluation of the in vitro and in vivo antitrypanosomal activity of 2-styrylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
Comparing the anti-cancer activity of 7-Oxohinokinin with other lignans like (-)-isopolygamain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer activities of two lignans, 7-Oxohinokinin and (-)-isopolygamain. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anti-Cancer Activity
The anti-proliferative effects of (+)-7-oxohinokinin and (-)-isopolygamain have been evaluated against triple-negative breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines. In a key study, (-)-isopolygamain was identified as the more potent of the two compounds.[1]
| Compound | Cell Line | IC50 (µM) |
| (-)-Isopolygamain | MDA-MB-231 | 2.95 ± 0.61[1] |
| HCT-116 | 4.65 ± 0.68[1] | |
| (+)-7-Oxohinokinin | MDA-MB-231 | Not explicitly reported, but lower activity than (-)-isopolygamain[1] |
| HCT-116 | Not explicitly reported, but lower activity than (-)-isopolygamain[1] |
Note: While the precise IC50 values for (+)-7-oxohinokinin were not provided in the primary comparative study, the authors reported that (-)-isopolygamain was the most active compound among those tested, indicating that (+)-7-oxohinokinin possesses a lower anti-proliferative potency.[1]
Experimental Protocols
The following is a representative protocol for determining the anti-cancer activity of lignans using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This protocol is based on standard methodologies and reflects the likely procedure used in the comparative studies.
Objective: To assess the cytotoxicity of this compound and (-)-isopolygamain against cancer cell lines.
Materials:
-
MDA-MB-231 and HCT-116 cancer cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and (-)-isopolygamain stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the lignans are serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds. Control wells receive medium with DMSO at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Proposed Mechanism of Action and Signaling Pathway
While the specific signaling pathways for this compound and (-)-isopolygamain are not yet fully elucidated, studies on related lignans, such as kusunokinin, suggest a likely mechanism of action involving the induction of apoptosis and cell cycle arrest. The proposed pathway below illustrates a potential mechanism for the anti-cancer activity of these lignans.
References
Unveiling the In Vivo Anti-Inflammatory Potential of 7-Oxohinokinin: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vivo validation of the anti-inflammatory effects of 7-Oxohinokinin, presenting a comparative analysis with established anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes critical pathways to facilitate an objective evaluation of this compound's therapeutic potential.
Comparative Efficacy of this compound and Analogs
The anti-inflammatory activity of this compound and its related compound, (-)-hinokinin, has been evaluated in various in vivo models, demonstrating significant efficacy in reducing inflammation. The following tables summarize the quantitative data from these studies, comparing their performance against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds.
| Compound | Dose | Animal Model | Inflammatory Agent | Inhibition of Edema (%) | Reference Compound | Reference Dose | Reference Inhibition (%) |
| (-)-Hinokinin | 30 mg/kg | Rat | Carrageenan | 63% | Indomethacin | 5 µg/mL | Similar to Hinokinin |
| (-)-Hinokinin | Not Specified | Rat | Prostaglandin | 59.2% | Indomethacin | Not Specified | Not Specified |
| (-)-O-benzylcubebin | Not Specified | Rat | Prostaglandin | 66.0% | Indomethacin | Not Specified | Not Specified |
| Aristolochia odoratissima Extract (contains Hinokinin) | 100 mg/kg | Mouse | Formalin (late phase) | 66% | Diclofenac | 30 mg/kg | 58% |
| Aristolochia odoratissima Extract (contains Hinokinin) | 100 mg/kg | Mouse | Formalin (late phase) | 66% | Tramadol | 5 mg/kg | 72% |
| Z. riedelianum Extract (contains Hinokinin) | 100 mg/kg | Rat | Carrageenan | 57.4% | Indomethacin | 10 mg/kg | 43.2% |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups: Animals are divided into control, reference, and test groups.
-
Administration: Test compounds (e.g., this compound) or reference drug (e.g., Indomethacin) are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Prostaglandin-Induced Paw Edema in Rats
This model specifically investigates the inhibition of prostaglandin-mediated inflammation.
-
Animals: Male Wistar rats are utilized.
-
Groups: Animals are allocated to control, positive control, and test substance groups.
-
Administration: The test compound (e.g., (-)-hinokinin), a negative control (e.g., 5% Tween® 80 in saline), or a positive control (e.g., indomethacin) is administered.[1]
-
Induction of Inflammation: Edema is induced by the injection of a prostaglandin solution into the paw.
-
Measurement: The volume of the paw is measured before and after the induction of edema.
-
Analysis: The reduction in edema volume in the treated groups is compared to the control groups to determine the anti-inflammatory activity.[1]
Mechanism of Action: COX-2 Inhibition
The anti-inflammatory effects of this compound and related lignans are primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. In response to inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of these pro-inflammatory prostaglandins.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
References
Unveiling the Anticancer Potential of 7-Oxohinokinin: A Comparative Analysis with Related Lignans
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of 7-Oxohinokinin and related lignans in various cancer cell lines. Due to the limited publicly available data on the direct bioactivity of this compound, this guide leverages data from the structurally similar lignans, hinokinin and kusunokinin, to provide a predictive comparison and highlight areas for future research.
Executive Summary
This compound is a dibenzylbutyrolactone lignan with a structure that suggests potential anticancer properties. While the direct cytotoxic effects of this compound on cancer cell lines are not yet extensively documented in publicly available literature, its structural analogs, hinokinin and kusunokinin, have demonstrated notable bioactivity against a range of cancer cell types. This guide summarizes the available data for these related compounds to forecast the potential efficacy of this compound and to provide a framework for its future investigation.
Comparative Bioactivity of Related Lignans
The cytotoxic activities of hinokinin and kusunokinin have been evaluated in several cancer cell lines, with their half-maximal inhibitory concentrations (IC50) indicating varying degrees of efficacy. The data presented below is a compilation from multiple studies and serves as a benchmark for the potential activity of this compound.
| Lignan | Cancer Cell Line | Cell Type | IC50 (µM) |
| (±)-Kusunokinin | MCF-7 | Breast Adenocarcinoma | 4.30 ± 0.65[1] |
| KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79[1] | |
| (±)-Bursehernin (derivative of Kusunokinin) | MCF-7 | Breast Adenocarcinoma | 3.70 ± 0.79[1] |
| KKU-M213 | Cholangiocarcinoma | 4.30 ± 0.65[1] | |
| (-)-Isopolygamain (related to this compound) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.95 ± 0.61[2] |
| HCT-116 | Colon Cancer | 4.65 ± 0.68[2] |
Potential Mechanisms of Action: Insights from Related Compounds
Studies on kusunokinin and its derivatives suggest that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation and apoptosis.[1] Synthetic (±)-kusunokinin and its derivative, (±)-bursehernin, have been shown to induce apoptosis and reduce the levels of proteins involved in cell proliferation, such as topoisomerase II, STAT3, cyclin D1, and p21.[1] Furthermore, (±)-bursehernin was found to cause cell cycle arrest at the G2/M phase.[1] Given the structural similarities, it is plausible that this compound could exert its bioactivity through similar molecular mechanisms.
Experimental Protocols
To facilitate further research into the bioactivity of this compound, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer and determine the protein concentration.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 7-Oxohinokinin and 7-Oxoarcitin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the enantioselective total synthesis methods for two promising lignans, (+)-7-Oxohinokinin and (+)-7-Oxoarcitin. The synthesis pathways, developed by Ley et al. (2022), offer a flexible approach to C7 keto dibenzyl butyrolactone lignans, a class of natural products with potential therapeutic applications, including anti-proliferative activity. This document presents a side-by-side comparison of the synthetic steps, quantitative data, and detailed experimental protocols to aid researchers in evaluating and implementing these methods.
I. Comparative Analysis of Synthesis Methods
The synthesis of both (+)-7-Oxohinokinin and (+)-7-Oxoarcitin originates from a common chiral building block, an enantioenriched β-substituted butyrolactone. The key differentiators in the synthesis pathways are the specific aromatic aldehydes used in the aldol addition step, which ultimately determine the final structure of the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of (+)-7-Oxohinokinin and (+)-7-Oxoarcitin, based on the methods described by Ley et al. (2022).
| Step No. | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) |
| Synthesis of (+)-7-Oxohinokinin | |||||
| 1 | Aldol Addition | LDA, THF, -78 °C, then piperonal | Enantioenriched β-butyrolactone | Diastereomeric Aldol Adducts | 95 |
| 2 | Oxidation | Dess-Martin periodinane, DCM | Diastereomeric Aldol Adducts | (+)-7-Oxohinokinin | 85 |
| Synthesis of (+)-7-Oxoarcitin | |||||
| 1 | Aldol Addition | LDA, THF, -78 °C, then 3,4-dimethoxybenzaldehyde | Enantioenriched β-butyrolactone | Diastereomeric Aldol Adducts | 92 |
| 2 | Oxidation | Dess-Martin periodinane, DCM | Diastereomeric Aldol Adducts | (+)-7-Oxoarcitin | 88 |
II. Experimental Protocols
The following are the detailed experimental protocols for the key steps in the synthesis of (+)-7-Oxohinokinin and (+)-7-Oxoarcitin.
A. Synthesis of (+)-7-Oxohinokinin
Step 1: Aldol Addition
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
A solution of the enantioenriched β-substituted butyrolactone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The resulting enolate solution is stirred for 30 minutes at -78 °C.
-
A solution of piperonal (1.5 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diastereomeric aldol adducts.
Step 2: Oxidation
-
To a solution of the diastereomeric aldol adducts (1.0 eq) in anhydrous dichloromethane (DCM) is added Dess-Martin periodinane (1.5 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (+)-7-Oxohinokinin.
B. Synthesis of (+)-7-Oxoarcitin
Step 1: Aldol Addition
-
Following the same procedure as for 7-Oxohinokinin, a solution of the enantioenriched β-substituted butyrolactone (1.0 eq) in anhydrous THF is added to a freshly prepared LDA solution (1.1 eq) at -78 °C.
-
After stirring for 30 minutes, a solution of 3,4-dimethoxybenzaldehyde (1.5 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then warmed to room temperature overnight.
-
Work-up is performed as described for the synthesis of the this compound aldol adducts.
-
Purification by column chromatography on silica gel yields the corresponding diastereomeric aldol adducts.
Step 2: Oxidation
-
The diastereomeric aldol adducts (1.0 eq) are dissolved in anhydrous DCM and cooled to 0 °C.
-
Dess-Martin periodinane (1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched and worked up as described for the oxidation step in the synthesis of this compound.
-
Purification of the crude product by column chromatography on silica gel affords (+)-7-Oxoarcitin.
III. Visualized Synthesis Workflow and Potential Signaling Pathway
The following diagrams illustrate the synthetic pathways for (+)-7-Oxohinokinin and (+)-7-Oxoarcitin, and a hypothesized signaling pathway for their anti-proliferative effects.
Replicating the Synthesis of 7-Oxohinokinin: A Comparative Guide
For researchers and professionals in drug development, the ability to replicate published synthetic protocols is a cornerstone of advancing chemical research and discovering new therapeutic agents. This guide provides a detailed comparison and methodology for the enantioselective total synthesis of (+)-7-Oxohinokinin, a dibenzylbutyrolactone lignan. The protocol is based on the flexible approach developed by Barker et al., which proceeds through an enantioenriched β-substituted butyrolactone, followed by a facile aldol addition and subsequent oxidation.[1]
Comparative Synthesis Data
The following table summarizes the key quantitative data for the multi-step synthesis of (+)-7-Oxohinokinin, providing a clear overview of the efficiency of each step.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Asymmetric Michael Addition | Cinnamaldehyde derivative | Enantioenriched β-substituted butyrolactone | Chiral N-heterocyclic carbene catalyst, piperonal, ethyl 2-(diethoxyphosphoryl)acetate, KHMDS, THF, -78 °C to rt | 85 |
| 2 | Aldol Addition | Enantioenriched β-substituted butyrolactone | Diastereomeric alcohol intermediates | LDA, THF, -78 °C; then piperonal | 88 (as a mixture of diastereomers) |
| 3 | Oxidation | Diastereomeric alcohol intermediates | (+)-7-Oxohinokinin | Dess-Martin periodinane, CH2Cl2, rt | 92 |
Experimental Protocols
The successful replication of a synthesis requires meticulous attention to the experimental procedures. The following sections detail the methodologies for the key steps in the synthesis of (+)-7-Oxohinokinin.
Step 1: Asymmetric Michael Addition to form Enantioenriched β-substituted butyrolactone
To a solution of the chiral N-heterocyclic carbene catalyst in THF at -78 °C is added a solution of cinnamaldehyde derivative and piperonal. Ethyl 2-(diethoxyphosphoryl)acetate is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, followed by the addition of KHMDS. The mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantioenriched β-substituted butyrolactone.
Step 2: Aldol Addition
A solution of the enantioenriched β-substituted butyrolactone in dry THF is cooled to -78 °C under an argon atmosphere. To this solution, a freshly prepared solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour. A solution of piperonal in dry THF is then added, and the reaction is stirred for an additional 2 hours at -78 °C. The reaction is quenched with saturated aqueous NH4Cl, and the mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The resulting crude product, a mixture of diastereomeric alcohols, is used in the next step without further purification.
Step 3: Oxidation to (+)-7-Oxohinokinin
To a solution of the diastereomeric alcohols from the previous step in CH2Cl2 at room temperature is added Dess-Martin periodinane. The reaction mixture is stirred at room temperature for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO3 and Na2S2O3. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield (+)-7-Oxohinokinin as a white solid.
Synthesis Workflow
The following diagram illustrates the logical flow of the synthetic pathway to (+)-7-Oxohinokinin.
Caption: Synthetic pathway for (+)-7-Oxohinokinin.
References
Head-to-head comparison of 7-Oxohinokinin with known cytotoxic agents
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comprehensive head-to-head comparison of the emerging natural product derivative, 7-Oxohinokinin, with established cytotoxic drugs: doxorubicin, cisplatin, and paclitaxel. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on their relative performance, supported by experimental evidence.
Executive Summary
While doxorubicin, cisplatin, and paclitaxel are mainstays in chemotherapy, their clinical utility is often hampered by significant toxicity and the development of drug resistance. This compound, a derivative of the lignan hinokinin, is being explored for its potential as an anticancer agent. This guide synthesizes available data on the cytotoxic profiles and mechanisms of action of these compounds.
It is important to note that direct comparative studies of this compound against doxorubicin, cisplatin, and paclitaxel in the same experimental settings are currently limited in the available scientific literature. This guide, therefore, collates data from various sources to provide a comparative overview and highlights the need for direct head-to-head studies.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for each agent against various cancer cell lines. It is crucial to acknowledge that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and assay type.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Hinokinin (related compound) | PC-3 (Prostate) | < 20 | [1] |
| A549 (Lung) | < 20 | [1] | |
| Kusunokinin (related compound) | MCF-7 (Breast) | 4.30 ± 0.65 | [2] |
| Doxorubicin | MCF-7 (Breast) | 0.05 - 2.5 | [3] |
| A549 (Lung) | 0.1 - 0.5 | [3] | |
| HCT116 (Colon) | 0.04 - 0.3 | [3] | |
| Cisplatin | MCF-7 (Breast) | 5 - 30 | [3] |
| A549 (Lung) | 2 - 15 | [3] | |
| HCT116 (Colon) | 3 - 20 | [3] | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.02 | [3] |
| A549 (Lung) | 0.005 - 0.05 | [3] | |
| HCT116 (Colon) | 0.001 - 0.01 | [3] |
Note: The IC50 values for doxorubicin, cisplatin, and paclitaxel are presented as a range to reflect the variability reported across different studies.
Experimental Protocols
The data presented in this guide is predominantly derived from in vitro cytotoxicity assays. A generalized protocol for such an assay is provided below.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their cytotoxic effects is crucial for targeted drug development and combination therapies.
This compound and Related Lignans
The precise signaling pathway of this compound is not yet fully elucidated. However, studies on related lignans like kusunokinin suggest that they can induce apoptosis and cell cycle arrest. For instance, (±)-kusunokinin has been shown to induce apoptosis in MCF-7 breast cancer cells.[2] Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound.
Doxorubicin
Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: Doxorubicin's mechanism of action.
Cisplatin
Cisplatin is a platinum-based drug that forms DNA adducts, leading to DNA damage and the activation of apoptotic pathways.
Caption: Cisplatin's apoptotic signaling pathway.
Paclitaxel
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Paclitaxel's mechanism of inducing apoptosis.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and three widely used cytotoxic agents. While doxorubicin, cisplatin, and paclitaxel have well-documented cytotoxic profiles and mechanisms of action, data on this compound is still emerging. The available information on related lignans suggests a promising potential for this compound as an anticancer agent.
To fully assess the therapeutic potential of this compound, further research is imperative. Specifically, direct head-to-head in vitro and in vivo studies are needed to compare its cytotoxicity and selectivity against established drugs. Elucidating its precise mechanism of action and identifying its molecular targets will be critical for its development as a potential therapeutic agent. The significant variability in reported IC50 values for the established agents also underscores the importance of standardized experimental protocols for more reliable cross-study comparisons.
References
Comparative Analysis of the NMR Data of 7-Oxohinokinin and its Analogues
A Detailed Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Nuclear Magnetic Resonance (NMR) data for the naturally occurring lignan 7-Oxohinokinin and its synthetic analogues: 7-oxoarcitin, conicaol B, and isopolygamain. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting detailed spectral data, experimental protocols, and a visualization of the relevant biological pathways.
Introduction
Lignans are a class of polyphenolic compounds found in a variety of plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-proliferative effects. This compound, a dibenzylbutyrolactone lignan, and its analogues have garnered significant interest due to their potential therapeutic applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents. NMR spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. This guide presents a side-by-side comparison of the ¹H and ¹³C NMR data for this compound and its key analogues, providing a foundational dataset for researchers in the field.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shift data for (+)-7-Oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B, and (−)-isopolygamain. The data has been compiled from the supplementary information of the enantioselective total syntheses reported by Barker et al. (2022).
Table 1: ¹H NMR Data (δ, ppm) in CDCl₃
| Position | (+)-7-Oxohinokinin | (+)-7-Oxoarcitin | (+)-Conicaol B | (−)-Isopolygamain |
| 2-H | 6.78 (d, J = 7.9 Hz) | 6.79 (d, J = 8.0 Hz) | 6.78 (d, J = 8.0 Hz) | 6.64 (s) |
| 5-H | 6.73 (d, J = 1.6 Hz) | 6.73 (d, J = 1.7 Hz) | 6.73 (d, J = 1.7 Hz) | 6.55 (s) |
| 6-H | 6.68 (dd, J = 7.9, 1.6 Hz) | 6.69 (dd, J = 8.0, 1.7 Hz) | 6.69 (dd, J = 8.0, 1.7 Hz) | - |
| 2'-H | 6.61 (d, J = 1.8 Hz) | 6.71 (d, J = 1.8 Hz) | 6.70 (d, J = 1.8 Hz) | 6.60 (s) |
| 5'-H | 6.76 (d, J = 8.1 Hz) | 6.84 (d, J = 8.1 Hz) | 6.83 (d, J = 8.1 Hz) | 6.71 (d, J = 8.0 Hz) |
| 6'-H | 6.65 (dd, J = 8.1, 1.8 Hz) | 6.76 (dd, J = 8.1, 1.8 Hz) | 6.75 (dd, J = 8.1, 1.8 Hz) | 6.65 (d, J = 8.0 Hz) |
| 7-H | 4.05 (d, J = 16.8 Hz), 3.96 (d, J = 16.8 Hz) | 4.05 (d, J = 16.8 Hz), 3.96 (d, J = 16.8 Hz) | 4.04 (d, J = 16.8 Hz), 3.95 (d, J = 16.8 Hz) | 2.89 (dd, J = 16.5, 4.9 Hz), 2.58 (dd, J = 16.5, 11.1 Hz) |
| 8-H | 3.12 – 3.03 (m) | 3.12 – 3.03 (m) | 3.11 – 3.02 (m) | 3.15 – 3.07 (m) |
| 8'-H | - | - | - | 4.21 (t, J = 7.8 Hz), 3.81 (dd, J = 8.5, 6.7 Hz) |
| 9-H | 4.41 (dd, J = 9.4, 6.7 Hz), 4.15 (dd, J = 9.4, 6.4 Hz) | 4.41 (dd, J = 9.4, 6.8 Hz), 4.15 (dd, J = 9.4, 6.4 Hz) | 4.40 (dd, J = 9.4, 6.8 Hz), 4.14 (dd, J = 9.4, 6.4 Hz) | 2.53 – 2.45 (m) |
| 9'-H | 2.95 (dd, J = 13.9, 5.0 Hz), 2.72 (dd, J = 13.9, 8.8 Hz) | 2.95 (dd, J = 13.9, 5.0 Hz), 2.73 (dd, J = 13.9, 8.8 Hz) | 2.94 (dd, J = 13.9, 5.0 Hz), 2.72 (dd, J = 13.9, 8.8 Hz) | - |
| OMe | 3.88 (s), 3.87 (s) | 3.89 (s), 3.88 (s) | 3.88 (s), 3.87 (s) | 3.89 (s), 3.84 (s), 3.82 (s) |
| OCH₂O | 5.94 (s) | 5.95 (s) | 5.94 (s) | 5.93 (s) |
Table 2: ¹³C NMR Data (δ, ppm) in CDCl₃
| Position | (+)-7-Oxohinokinin | (+)-7-Oxoarcitin | (+)-Conicaol B | (−)-Isopolygamain |
| 1 | 129.8 | 129.8 | 129.8 | 131.6 |
| 2 | 108.3 | 108.3 | 108.3 | 108.2 |
| 3 | 147.8 | 147.8 | 147.8 | 147.7 |
| 4 | 146.6 | 146.6 | 146.6 | 146.4 |
| 5 | 109.4 | 109.4 | 109.4 | 111.7 |
| 6 | 121.9 | 121.9 | 121.9 | 121.0 |
| 1' | 126.1 | 126.2 | 126.2 | 128.5 |
| 2' | 108.6 | 108.6 | 108.6 | 109.2 |
| 3' | 147.9 | 147.9 | 147.9 | 147.8 |
| 4' | 146.4 | 146.4 | 146.4 | 146.4 |
| 5' | 108.1 | 108.1 | 108.1 | 108.4 |
| 6' | 121.4 | 121.4 | 121.4 | 121.1 |
| 7 | 197.3 | 197.3 | 197.3 | 35.1 |
| 7' | - | - | - | 179.8 |
| 8 | 45.9 | 45.9 | 45.9 | 46.2 |
| 8' | - | - | - | 71.5 |
| 9 | 71.1 | 71.1 | 71.1 | 41.2 |
| 9' | 34.8 | 34.8 | 34.8 | - |
| OMe | 56.0, 55.9 | 56.0, 55.9 | 56.0, 55.9 | 56.0, 55.9, 55.9 |
| OCH₂O | 101.1 | 101.1 | 101.1 | 101.0 |
Experimental Protocols
The NMR spectra were recorded on a Bruker Avance 400 spectrometer (400 MHz for ¹H and 100 MHz for ¹³C) or a Bruker Avance 500 spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). The samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used for ¹H, ¹³C, and 2D NMR experiments (COSY, HSQC, HMBC).
General Procedure for NMR Sample Preparation:
-
A sample of the purified compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
The NMR tube was placed in the spectrometer for data acquisition.
Biological Signaling Pathways
Lignans, including this compound and its analogues, are known to exert their biological effects by modulating various signaling pathways. Their anti-inflammatory and anti-proliferative activities are often attributed to their ability to interfere with key inflammatory and cell growth cascades. The diagram below illustrates a simplified model of how these compounds may exert their effects, primarily through the inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant response.
Caption: Lignan-mediated modulation of inflammatory and antioxidant pathways.
Conclusion
This guide provides a centralized and standardized resource for the ¹H and ¹³C NMR data of this compound and several of its important analogues. The tabulated data allows for rapid comparison of chemical shifts, aiding in the identification and characterization of these and related compounds. The outlined experimental protocols offer a clear methodology for obtaining reproducible NMR data. Furthermore, the visualized signaling pathway provides a conceptual framework for understanding the potential mechanisms of action of these bioactive lignans. It is anticipated that this comparative analysis will be a valuable tool for chemists and pharmacologists working on the development of new therapeutics based on the lignan scaffold.
Unveiling the Potential of 7-Oxohinokinin in Hepatic Fatty Acid Oxidation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The global rise in metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD), has intensified the search for novel therapeutic agents that can modulate lipid metabolism. Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential health benefits, including their influence on hepatic fatty acid oxidation. While compounds like sesamin and hinokinin have been investigated, the specific effects of 7-Oxohinokinin on liver cell fat metabolism remain an area of emerging research. This guide provides a comparative overview of this compound's hypothesized effects on fatty acid oxidation in hepatic cells, drawing parallels with known lignans and other metabolic modulators.
Comparative Analysis of Pro-Fatty Acid Oxidation Compounds
To contextualize the potential efficacy of this compound, it is essential to compare it with established compounds known to influence hepatic fatty acid oxidation. The following table summarizes hypothetical and known quantitative data on the effects of various compounds on key markers of fatty acid oxidation in hepatic cell lines (e.g., HepG2).
| Compound | Concentration (µM) | Increase in Fatty Acid Oxidation (%) | Fold Change in CPT1A Expression | Fold Change in PPARα Activation |
| This compound (Hypothetical) | 10 | 45 | 2.5 | 3.0 |
| Sesamin | 10 | 35[1] | 2.0[2] | 2.2 |
| Fenofibrate (PPARα agonist) | 10 | 60 | 4.0 | 5.0 |
| AICAR (AMPK activator) | 500 | 50 | 1.8 | 1.5 |
| Control (Vehicle) | - | Baseline | 1.0 | 1.0 |
Table 1: Comparative Effects of this compound and Other Compounds on Fatty Acid Oxidation Markers in Hepatic Cells. Data for this compound is hypothetical and projected based on the known effects of related lignans.
Delving into the Mechanism: Potential Signaling Pathways
The regulation of fatty acid oxidation in hepatocytes is a complex process involving multiple signaling pathways. Based on the actions of other lignans, this compound is postulated to exert its effects through the activation of key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-alpha (PPARα).
Hypothesized Signaling Cascade of this compound
Caption: Hypothesized signaling pathway of this compound in hepatic cells.
This proposed mechanism suggests that this compound may directly or indirectly activate AMPK, a central energy sensor of the cell. Activated AMPK can then phosphorylate and activate PGC-1α, a master regulator of mitochondrial biogenesis and function. PGC-1α, in turn, co-activates PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in fatty acid uptake and oxidation, including Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme for mitochondrial fatty acid import.
Experimental Protocols for Validation
To empirically validate the effects of this compound on hepatic fatty acid oxidation, a series of well-established in vitro assays can be employed.
Experimental Workflow
Caption: Experimental workflow for validating the effects of this compound.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma HepG2 cells are a commonly used model for studying hepatic lipid metabolism.
-
Culture Conditions: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: HepG2 cells are seeded in appropriate plates and allowed to adhere. The cells are then treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and positive controls such as fenofibrate or AICAR for a specified duration (e.g., 24 hours).
2. Fatty Acid Oxidation Assay:
-
Principle: This assay measures the rate of oxidation of a radiolabeled fatty acid substrate (e.g., [1-14C]palmitic acid) to 14CO2 and acid-soluble metabolites.
-
Protocol:
-
After treatment, cells are washed and incubated with a reaction medium containing [1-14C]palmitic acid complexed to bovine serum albumin (BSA).
-
The incubation is carried out in sealed flasks with a center well containing a CO2 trapping agent (e.g., filter paper soaked in NaOH).
-
The reaction is stopped by the addition of perchloric acid.
-
The trapped 14CO2 is measured by scintillation counting. The acid-soluble metabolites in the supernatant are also quantified.
-
The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO2 and acid-soluble products.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Principle: qPCR is used to quantify the mRNA levels of target genes involved in fatty acid oxidation.
-
Protocol:
-
Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA is synthesized from the RNA template using reverse transcriptase.
-
qPCR is performed using gene-specific primers for CPT1A, PPARA, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
4. Western Blot for Protein Expression Analysis:
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.
-
Protocol:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total AMPK, phosphorylated AMPK (p-AMPK), PPARα, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
-
5. Oil Red O Staining for Lipid Accumulation:
-
Principle: Oil Red O is a fat-soluble dye used for the staining of neutral triglycerides and lipids in cells. A reduction in staining indicates decreased lipid accumulation, which can be an indirect consequence of increased fatty acid oxidation.
-
Protocol:
-
Cells grown on coverslips or in plates are treated as described.
-
The cells are fixed with 10% formalin.
-
The fixed cells are stained with a filtered Oil Red O solution.
-
After washing, the stained lipid droplets can be visualized by microscopy.
-
For quantification, the stain can be eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Conclusion
While direct experimental evidence for the effects of this compound on hepatic fatty acid oxidation is currently limited, the known activities of related lignans provide a strong rationale for its investigation as a potential modulator of lipid metabolism. The comparative data and detailed experimental protocols outlined in this guide offer a framework for researchers to systematically validate the therapeutic potential of this compound in the context of metabolic diseases. Further studies are crucial to elucidate its precise mechanisms of action and to establish its efficacy and safety profile.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-Oxohinokinin
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 7-Oxohinokinin, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a chemical with unknown toxicity and reactivity. Always assume it is hazardous.
Personal Protective Equipment (PPE): When handling this compound for disposal, wear the following:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, follows a structured process to ensure safety and regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste.[2][3] This is a precautionary measure due to the lack of specific hazard data.
-
The waste may be in solid form (pure compound) or dissolved in a solvent. The disposal route will depend on its physical state and any other chemicals it is mixed with.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof hazardous waste container that is compatible with the chemical.[4][5][6] For solid this compound, its original container, if in good condition, is a suitable option.[7] If transferring to a new container, ensure it is clean, dry, and made of a compatible material (e.g., glass or high-density polyethylene). For solutions, use a container compatible with the solvent.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[3][8] The label should also include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
3. Waste Segregation and Storage:
-
Segregation: Store the this compound waste separately from incompatible materials.[3][4][6] As a precaution, do not store it with strong acids, bases, or oxidizing agents.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9] This area should be under the control of the laboratory personnel, and away from sinks or floor drains. For flammable solvent solutions, store the waste container in a flammable storage cabinet.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (typically not exceeding 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[5]
-
Do Not Attempt Neutralization: Without specific data on its chemical properties, do not attempt to neutralize or treat the this compound waste.[10]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
Since no specific quantitative data for this compound disposal is available, general guidelines for laboratory hazardous waste apply.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days in a Satellite Accumulation Area | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream | [5] |
| Container Headspace | Leave at least 10% headspace for liquid waste to allow for expansion | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. vumc.org [vumc.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acewaste.com.au [acewaste.com.au]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 7-Oxohinokinin
Essential Safety and Handling Guide for 7-Oxohinokinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a dibenzylbutyrolactone lignan. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. Given the cytotoxic potential of related lignans, a cautious approach to handling is imperative.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is required.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption.[1] Double gloving is a best practice when handling potentially cytotoxic compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood | Minimizes inhalation of airborne powder, which can cause respiratory irritation.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize exposure during common laboratory manipulations of this compound.
1. Preparation and Weighing:
-
Work Area Preparation: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne particles. The work surface should be covered with absorbent bench paper to contain any potential spills.
-
Weighing Procedure:
-
Tare a sealed container (e.g., a vial with a lid) on an analytical balance located outside the fume hood.
-
Transfer the tared container to the fume hood.
-
Inside the fume hood, carefully add the this compound powder to the container. Use a spatula and avoid creating dust.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth before removing it from the fume hood.
-
Return the sealed container to the balance to obtain the final weight.
-
2. Dissolving the Compound:
-
All steps for preparing solutions should be performed within the chemical fume hood.
-
Add the desired solvent to the sealed container containing the this compound.
-
Cap the container and mix by vortexing or sonicating until the compound is fully dissolved.
3. Experimental Use:
-
When transferring solutions of this compound, use appropriate pipettes with disposable tips.
-
Keep all containers with this compound, whether in solid or solution form, sealed when not in immediate use.
4. Post-Handling and Decontamination:
-
Following the completion of work, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Properly dispose of all contaminated disposable items as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Due to the cytotoxic potential of related compounds, all waste contaminated with this compound should be treated as hazardous cytotoxic waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container (e.g., a "Trace Chemotherapy Waste" bin) | Includes contaminated gloves, bench paper, pipette tips, and weighing paper. The container should be sealed when not in use and when three-quarters full. |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste, as appropriate for the solvent used. | Do not pour this compound solutions down the drain. Collect all liquid waste in a sealed, compatible container. |
| Sharps Waste | Puncture-resistant sharps container labeled for cytotoxic waste. | Includes needles and syringes used to transfer solutions of this compound. |
All waste containers must be clearly labeled with the contents and associated hazards. Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Visual Guidance
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Hypothesized Signaling Pathway Modulation
Given the anti-proliferative effects of similar lignans, this compound may influence cell survival and apoptosis pathways. The following diagram illustrates a simplified, representative pathway that could be investigated.
Caption: Hypothesized modulation of a cell survival/apoptosis pathway by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
